O-phospho-D-serine
描述
属性
IUPAC Name |
(2R)-2-amino-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331436 | |
| Record name | O-phospho-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-63-0 | |
| Record name | Phosphoserine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-phospho-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOSERINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O-phospho-D-serine synthesis pathway in mammals
An In-Depth Technical Guide to the Mammalian D-Serine Synthesis Pathway: From Glycolysis to Neuromodulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-serine, once considered an anomaly in mammalian biology, is now recognized as a critical neuromodulator, acting as the primary co-agonist for the synaptic N-methyl-D-aspartate receptor (NMDAR).[1][2] Its availability in the synapse is a rate-limiting factor for NMDAR-dependent processes, including synaptic plasticity, learning, and memory.[3][4] Dysregulation of D-serine levels is implicated in a spectrum of CNS disorders, from schizophrenia to neurodegenerative diseases.[3][5][6] This guide provides a comprehensive technical overview of the mammalian D-serine synthesis pathway, beginning with the de novo synthesis of its precursor, L-serine, from glycolysis, and culminating in the direct enzymatic conversion to D-serine. We will dissect the key enzymes, their regulation, cellular localization, and the field-proven methodologies essential for their study. This document moves beyond a simple recitation of steps to explain the causal logic behind experimental designs, offering a self-validating framework for researchers in neuroscience and drug development.
Part 1: The Central Role of D-Serine in Mammalian Neurophysiology
The long-held doctrine that mammals exclusively utilize L-amino acids was overturned by the discovery of high concentrations of D-serine in the brain.[7][8] Unlike glycine, which can also act as an NMDAR co-agonist, D-serine often shows higher potency and is considered the principal endogenous ligand at the "glycine site" of synaptic NMDARs.[5][8]
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Physiological Significance : The binding of D-serine to the GluN1 subunit of the NMDAR is a prerequisite for channel opening upon glutamate binding to the GluN2 subunit.[3] This tripartite signaling is fundamental to long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3] Genetic deletion of the primary D-serine synthesizing enzyme leads to impaired LTP and deficits in learning, confirming its essential role.[4]
-
Pathological Implications : The D-serine pathway is a critical nexus in neuropathology.
-
Hypofunction (Schizophrenia) : Reduced levels of D-serine and the enzyme serine racemase have been reported in individuals with schizophrenia, contributing to the NMDAR hypofunction theory of the disease.[3][6]
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Hyperfunction (Excitotoxicity) : Conversely, excessive D-serine can lead to NMDAR overactivation, resulting in excitotoxic neuronal death, a common mechanism in traumatic brain injury, stroke, and neurodegenerative conditions like Alzheimer's disease.[3][9]
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Part 2: The Core Reaction: Serine Racemase-Mediated Conversion of L-Serine to D-Serine
The direct synthesis of D-serine in mammals is catalyzed by a single, pivotal enzyme: Serine Racemase (SR).[7][8] This discovery was a landmark, identifying the first eukaryotic amino acid racemase and solving the puzzle of D-serine's origin in the brain.[7]
Serine Racemase (SR)
SR is a cytosolic, pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine to D-serine.[10]
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Mechanism and Cofactors : As a PLP-dependent enzyme, SR utilizes the cofactor to stabilize the carbanion intermediate formed after the abstraction of the α-proton from serine, allowing for reprotonation from the opposite face to yield the D-enantiomer. The reaction is reversible.[10] The activity of SR is critically dependent on several cofactors, including magnesium (Mg²⁺) and ATP.[10][11]
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Cellular Localization : The site of D-serine synthesis has been a subject of intense research. While early studies pointed to astrocytes as the primary source (the "gliotransmission" hypothesis), a preponderance of recent evidence, using highly specific antibodies and conditional knockout mice, has conclusively demonstrated that SR is expressed predominantly in neurons.[2][4][12] D-serine is therefore synthesized and stored primarily in neurons, challenging earlier models.[12]
-
Regulation : SR activity is tightly regulated. NMDAR stimulation can trigger the translocation of SR from the cytosol to the membrane, a process that appears to inactivate D-serine synthesis, suggesting a sophisticated feedback mechanism.[10]
Caption: The reversible conversion of L-serine to D-serine by Serine Racemase.
Part 3: The Substrate Supply Chain: De Novo L-Serine Synthesis
The substrate for SR, L-serine, is a non-essential amino acid, but its local synthesis within the CNS is critical as it is poorly transported across the blood-brain barrier.[13] The primary route for its de novo synthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate.[14][15]
This pathway involves a crucial interplay between astrocytes and neurons, termed the "Serine Shuttle Hypothesis". Astrocytes exclusively express the first enzyme of the pathway, 3-phosphoglycerate dehydrogenase (PHGDH), and are the primary sites of L-serine synthesis.[4] This astrocytically-derived L-serine is then "shuttled" to neurons to fuel the synthesis of D-serine.[4]
Caption: The "Serine Shuttle" model for D-serine synthesis in the CNS.
Key Enzymes of the L-Serine Pathway
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D-3-Phosphoglycerate Dehydrogenase (PHGDH) : This is the committed and rate-limiting step of the pathway.[14][15] PHGDH catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. Its expression is often amplified in cancers, making it a target for drug development.[16][17]
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Phosphoserine Aminotransferase (PSAT1) : This enzyme transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and α-ketoglutarate.[15]
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Phosphoserine Phosphatase (PSPH) : PSPH catalyzes the final, irreversible step: the dephosphorylation of O-phospho-L-serine to produce L-serine.[18][19][20][21] This magnesium-dependent hydrolase is essential for providing the direct precursor for SR.[20]
Part 4: The Ambiguous Role of O-Phospho-D-Serine
The direct topic of this guide, O-phospho-D-serine, does not appear to be a major intermediate in a primary synthesis pathway. It is a phosphorylated form of D-serine that can be acted upon by Phosphoserine Phosphatase (PSPH), which shows activity towards both O-phospho-L-serine and O-phospho-D-serine.[19][22]
Early work before the definitive characterization of serine racemase suggested that the conversion of the L- to the D-enantiomer might occur during or immediately following the hydrolysis of O-phospho-L-serine by PSPH.[18] However, the vast majority of subsequent research has established the conversion of free L-serine to D-serine via serine racemase as the canonical and physiologically dominant pathway in mammals.[7][8][23] O-phospho-D-serine remains a substrate for PSPH, but its endogenous synthesis and physiological relevance as a precursor to D-serine are not well-supported compared to the SR-mediated pathway.
Part 5: Methodologies for Pathway Interrogation
A robust understanding of the D-serine pathway requires precise and validated methodologies. The choice of assay depends on the specific question, whether it concerns enzymatic activity, metabolic flux, or in vivo concentration.
Enzyme Activity Assays
Protocol 1: Serine Racemase (SR) Activity Assay in Cell Homogenates
This protocol is designed to measure the conversion of L-serine to D-serine in a cellular extract. The rationale is to provide the enzyme with its substrate and cofactors and then quantify the product formed over time.
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1. Preparation of Homogenate:
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a. Harvest cells (e.g., transfected HEK293 cells expressing SR or primary brain tissue) and wash with ice-cold PBS.
-
b. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 µM PLP, 0.2 mM PMSF). Causality: PLP is included to ensure the cofactor is not limiting; PMSF is a protease inhibitor to prevent SR degradation.
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c. Disrupt cells via sonication on ice.
-
d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic extract).
-
e. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
2. Racemase Reaction:
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a. In a microcentrifuge tube, combine the cell extract (e.g., 50-100 µg of protein), 10 µM PLP, 1 mM ATP, and 5 mM MgCl₂.
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b. Initiate the reaction by adding L-serine to a final concentration of 10-20 mM. Causality: This substrate concentration is around the reported Km of the enzyme, ensuring robust activity measurement.[24]
-
c. For a negative control, use a boiled enzyme extract or omit the L-serine substrate.
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d. Incubate at 37°C for 2 hours.
-
-
3. Reaction Termination and Sample Preparation:
-
a. Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% to precipitate proteins.[24]
-
b. Centrifuge to pellet the precipitated protein.
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c. Transfer the supernatant to a new tube. To remove the TCA which can interfere with downstream analysis, perform a liquid-liquid extraction with water-saturated diethyl ether.
-
-
4. Quantification of D-Serine:
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a. The most reliable method is chiral HPLC with fluorescence detection after derivatization or LC-MS/MS.[25] These methods provide the necessary specificity to distinguish D-serine from the abundant L-serine substrate.
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b. Alternatively, a coupled chemiluminescent assay can be used. This involves using D-amino acid oxidase (DAAO) to specifically degrade the newly formed D-serine, producing H₂O₂. The H₂O₂ is then measured using a peroxidase/luminol system.[24] Self-Validation: The specificity of this assay relies entirely on the purity and specificity of the DAAO enzyme.
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Protocol 2: Phosphoserine Phosphatase (PSPH) Activity Assay
This protocol measures the dephosphorylation of O-phospho-L-serine (OPS) by quantifying the release of inorganic phosphate (Pi).
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1. Reaction Setup:
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a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂). Causality: Magnesium is an essential cofactor for PSPH activity.[20]
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b. In a 96-well plate, add the enzyme source (purified PSPH or cell lysate).
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c. Initiate the reaction by adding O-phospho-L-serine to a final concentration of 1-5 mM.
-
d. Incubate at 37°C for 15-30 minutes.
-
-
2. Phosphate Detection (Malachite Green Assay):
-
a. Terminate the reaction by adding the acidic Malachite Green reagent. This reagent forms a colored complex with free inorganic phosphate.
-
b. Incubate at room temperature for 10-15 minutes for color development.
-
c. Read the absorbance at ~620 nm.
-
d. Quantify the amount of phosphate released using a standard curve prepared with known concentrations of Pi. Self-Validation: A key control is to run the reaction in the absence of the substrate (OPS) to account for any contaminating phosphate in the enzyme preparation.
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Metabolite Quantification
To understand the pathway's output, direct measurement of D-serine is essential.
| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| LC-MS/MS | Chromatographic separation of chiral isomers followed by mass spectrometric detection.[25] | Very High (sub-µM) | Very High | Medium | Gold standard for accuracy and specificity. Requires specialized equipment. |
| HPLC with Fluorescence | Chiral separation followed by detection of a fluorescent derivative. | High | High | Medium | A reliable and widely used method; requires a pre-column derivatization step. |
| Enzymatic Biosensors | Amperometric detection of H₂O₂ produced by D-amino acid oxidase immobilized on an electrode.[26][27] | High | High | High (for real-time) | Excellent for measuring real-time release from tissue slices but can be prone to interference.[26] |
| GC-MS | Gas chromatography separation of volatile derivatives.[25] | High | High | Low-Medium | Less common for D-serine but effective; requires extensive sample derivatization. |
Experimental Workflow for Metabolic Flux Analysis
This workflow uses stable isotopes to trace the conversion of glucose into serine, providing a dynamic measure of pathway activity.
Caption: Workflow for tracing glucose carbons into serine via stable isotopes.
Part 6: Conclusion and Future Directions
The synthesis of D-serine is a tightly regulated, multi-step process that is integral to mammalian brain function. The canonical pathway involves the de novo synthesis of L-serine from glucose within astrocytes, followed by the shuttling of L-serine to neurons for its ultimate conversion to D-serine by serine racemase. While O-phospho-D-serine can be a substrate for PSPH, its role as a key intermediate in a major synthesis pathway is not supported by current evidence.
Outstanding Questions for the Field:
-
What are the precise molecular mechanisms that govern the tonic, non-vesicular release of D-serine from neurons?[4]
-
How is D-serine signaling terminated in the synapse, given the low expression of its degrading enzyme, DAAO, in the forebrain?[4][28]
-
How does the interplay between neuronal and the remaining (if any) glial SR contribute to D-serine homeostasis in different brain regions and under different pathological conditions?
The enzymes of this pathway, particularly PHGDH and SR, represent promising targets for therapeutic intervention in oncology and neurology, respectively. A deep, mechanistic understanding of this pathway, facilitated by the robust methodologies outlined here, is essential for the successful development of next-generation therapeutics.
References
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Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409–13414. [Link]
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Hashimoto, K. (2006). [Role of D-serine in the Mammalian Brain]. Yakugaku Zasshi, 126(5), 323-329. [Link]
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Van Horn, M. R., et al. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol, 8(2), e2692. [Link]
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Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783. [Link]
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Polcari, D., et al. (2014). Principle of D-serine detection using a disk-shaped amperometric... ResearchGate. [Link]
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Ross, K. C., et al. (2016). Identification of the Serine Biosynthesis Pathway as a Critical Component of BRAF Inhibitor Resistance of Melanoma, Pancreatic, and Non–Small Cell Lung Cancer Cells. Molecular Cancer Therapeutics, 15(5), 851-863. [Link]
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A Technical Guide to the Regulation of D-Serine Homeostasis by Protein Phosphorylation: Discovery, Mechanisms, and Methodologies
Abstract
D-serine, once considered a biological anomaly, is now recognized as a critical co-agonist of the N-methyl-D-aspartate receptor (NMDAR), playing an indispensable role in synaptic plasticity, neural development, and cognitive function. The discovery of its endogenous presence in the mammalian brain overturned long-standing principles of stereospecificity in neurotransmission. The regulation of D-serine levels is paramount for maintaining normal brain function, as dysregulation is implicated in pathologies ranging from schizophrenia to neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery and history of D-serine, with a core focus on the pivotal regulatory mechanism governing its synthesis: the phosphorylation of its key biosynthetic enzyme, Serine Racemase (SR). We will dissect the signaling pathways, the key enzymatic players, and the functional consequences of this post-translational modification. Furthermore, this guide offers field-proven, step-by-step protocols for researchers to investigate SR phosphorylation and its impact on D-serine production, providing a robust framework for advancing research and therapeutic development in this field.
The Dawn of D-Serine: From Obscurity to NMDA Receptor Co-agonist
The Unexpected Discovery of D-Amino Acids in the Mammalian Brain
For decades, a central dogma of mammalian biochemistry was the exclusive presence of L-amino acids in proteins and metabolic pathways. The discovery of free D-amino acids in the mammalian brain in the 1990s was therefore a paradigm-shifting event.[1] Initial observations of D-aspartate were soon followed by the identification of substantial quantities of free D-serine, particularly enriched in forebrain regions.[1][2] This finding was initially met with skepticism, but the reproducible and regionally specific distribution of D-serine strongly suggested a functional, rather than incidental, role.
Linking D-Serine to the NMDA Receptor "Glycine Site"
The functional significance of brain D-serine began to crystallize with two preceding discoveries. First was the characterization of the NMDAR, a glutamate receptor subtype critical for synaptic plasticity, which uniquely required a co-agonist to bind to its "glycine site" (now more accurately termed the co-agonist binding site on the GluN1 subunit) for activation.[3][4] Second, researchers found that D-serine was a potent agonist at this site, even more so than glycine in some contexts.[2][5] The puzzle pieces fell into place when the anatomical distribution of D-serine was shown to closely mirror that of NMDARs.[2] Definitive evidence came from experiments where the selective enzymatic degradation of endogenous D-serine with D-amino acid oxidase (DAAO) significantly attenuated NMDAR-mediated neurotransmission, establishing D-serine as a primary, physiological NMDAR co-agonist.[2][5]
The "Glio- vs. Neurotransmitter" Debate: A Shifting Paradigm
Initial studies suggested that D-serine was synthesized and released exclusively from astrocytes, leading to its classification as a "gliotransmitter".[2][4] This model proposed that astrocytes, in response to neuronal activity, would release D-serine to modulate adjacent synapses. However, subsequent research using more specific antibodies and cell-selective genetic knockout models challenged this view.[4] A substantial body of evidence now indicates that the enzyme responsible for D-serine synthesis, serine racemase (SR), is predominantly located in neurons.[3][4] This has led to the now widely-supported "serine shuttle" model, which posits that astrocytes synthesize and provide the precursor L-serine to neurons, where it is then converted to D-serine by neuronal SR.[6][7] While reactive astrocytes in pathological conditions may produce D-serine, under physiological conditions, it is primarily considered a neuronal co-transmitter.[3][6]
The Regulatory Nexus: Discovery of Serine Racemase and its Phosphorylation
Identification and Characterization of Serine Racemase (SR)
The existence of a specific biosynthetic pathway for D-serine was confirmed with the isolation, purification, and cloning of serine racemase (SR) from the rat brain by Wolosker et al. in 1999.[3][7][8] This pyridoxal-5'-phosphate (PLP)-dependent enzyme was shown to directly convert L-serine into D-serine.[7] The discovery of SR provided the molecular tool necessary to dissect the mechanisms regulating D-serine levels and solidified its status as a bona fide neuromodulator.
A Critical Clarification: Regulation via Enzyme Phosphorylation
It is a crucial distinction that the free amino acid D-serine is not itself a substrate for phosphorylation in a physiological signaling context. Protein kinases act on amino acid residues (serine, threonine, or tyrosine) that are integrated into the polypeptide chain of a protein. Therefore, the term "D-serine phosphorylation" in the context of neuromodulation refers to the regulation of D-serine levels via the phosphorylation of its synthesizing enzyme, Serine Racemase. This post-translational modification acts as a molecular switch, directly controlling the catalytic activity of SR and, consequently, the availability of D-serine at the synapse.
The Pivotal Discovery: Protein Kinase C (PKC) Phosphorylates and Inhibits Serine Racemase
A landmark finding in the regulation of D-serine synthesis was the discovery that Protein Kinase C (PKC) can directly phosphorylate SR.[3] In cultured astrocytes, activation of PKC was shown to result in the phosphorylation of serine residues on SR, which critically inhibited the enzyme's ability to produce D-serine.[3] This mechanism provides a direct link between upstream signaling cascades that activate PKC and the down-regulation of NMDAR co-agonist availability. This regulatory control is not merely a cell culture phenomenon; similar changes have been observed in the hippocampus following learning tasks, underscoring its physiological relevance.[3]
Signaling Pathways Modulating SR Phosphorylation
The phosphorylation of SR is not an isolated event but is integrated into broader synaptic signaling networks. One of the best-characterized pathways involves glutamate signaling through AMPA receptors on glial cells (in the context of the original gliotransmitter hypothesis) or neurons. Glutamate released from a presynaptic terminal can activate AMPA receptors, leading to downstream signaling cascades that activate PKC. Activated PKC can then phosphorylate SR, reducing D-serine synthesis and creating a negative feedback loop that can dampen NMDAR activity. This pathway involves scaffolding proteins like glutamate receptor-interacting protein (GRIP) and protein interacting with C kinase 1 (PICK1), which can bring PKC into proximity with SR, facilitating its phosphorylation.[2]
The Counterbalance: Dephosphorylation of Serine Racemase
Introduction to Serine/Threonine Phosphatases
Phosphorylation is a reversible process, and the removal of phosphate groups is catalyzed by enzymes known as phosphatases.[9][10] Serine/threonine phosphatases are critical for reversing the effects of kinases like PKC and are broadly classified into two main families based on their structure and metal ion requirements: the Phosphoprotein Phosphatase (PPP) family (including PP1, PP2A, and PP2B/calcineurin) and the Metal-Dependent Protein Phosphatase (PPM) family (including PP2C).[10][11] These enzymes are essential for terminating signaling events and returning proteins to their basal state.
Restoring D-Serine Synthesis through Dephosphorylation
For the regulation of D-serine synthesis to be dynamic, the PKC-mediated phosphorylation of SR must be reversible. The dephosphorylation of SR would remove the inhibitory phosphate group, restoring its catalytic activity and allowing D-serine production to resume. While the specific phosphatases that directly target phospho-SR in vivo are still an area of active investigation, enzymes like PP2A and PP2B (calcineurin) are strong candidates. They are abundant in the brain and are known to be involved in regulating synaptic function, often opposing the actions of kinases like PKC. The balance between PKC activity and the activity of a counteracting phosphatase determines the net phosphorylation state of SR and, thus, the rate of D-serine synthesis.
Methodological Deep Dive: Studying SR Phosphorylation and D-Serine Levels
Investigating the phosphorylation of SR and its impact on D-serine levels requires a multi-faceted approach combining biochemical and analytical techniques. The following workflows provide robust, self-validating methodologies for researchers in this field.
Workflow 1: Quantifying Changes in D-Serine Levels
The most direct way to assess the functional output of SR activity is to measure D-serine concentrations. High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization is a reliable and widely used method.[12]
Protocol 4.1.1: HPLC Analysis of D-Serine
-
Rationale: This protocol uses pre-column derivatization with a chiral reagent to separate D- and L-serine, allowing for precise quantification. The causality behind this choice is that enantiomers (D/L isomers) have identical physical properties and cannot be separated on standard chromatography columns without chiral derivatization or a chiral column.
-
Materials:
-
Homogenizer
-
Microcentrifuge (refrigerated)
-
HPLC system with fluorescence detector
-
C18 reverse-phase column
-
-
Reagents:
-
Perchloric acid (PCA), 0.4 M
-
Borate buffer, pH 8.5
-
Derivatization reagent: N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) and o-phthaldialdehyde (OPA)
-
Mobile Phase A: Sodium acetate buffer
-
Mobile Phase B: Methanol
-
D-serine and L-serine standards
-
-
Procedure:
-
Sample Preparation: Homogenize brain tissue or cell pellets in ice-cold 0.4 M PCA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant. This acidic extract contains the free amino acids.
-
Derivatization: Mix a small volume of the supernatant with borate buffer and the Boc-L-Cys/OPA reagent. Allow the reaction to proceed for 2-3 minutes in the dark. The OPA/thiol reaction creates a highly fluorescent product.
-
HPLC Analysis: Immediately inject the derivatized sample onto the C18 column.
-
Run a gradient elution from Mobile Phase A to Mobile Phase B to separate the amino acid derivatives.
-
Detect the fluorescent signal (Excitation: ~340 nm, Emission: ~450 nm).
-
Quantification: Create a standard curve using known concentrations of D- and L-serine standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
-
Self-Validation & Controls:
-
Specificity Control: Run a sample spiked with a known amount of D-serine standard to confirm the retention time of the D-serine peak.
-
Blank Control: Run a "mock" derivatization with no sample to ensure no contaminating peaks from the reagents.
-
Linearity Control: Ensure the standard curve is linear over the expected concentration range of the samples.
-
Workflow 2: Assessing Serine Racemase Phosphorylation Status
To directly measure the phosphorylation of SR, immunoprecipitation followed by Western blotting is the most common and accessible method.
Protocol 4.2.1: Immunoprecipitation and Western Blot for Phospho-SR
-
Rationale: SR is a low-abundance protein. Immunoprecipitation (IP) is used to enrich SR from the complex protein lysate, allowing for its detection by Western blot. Probing separate blots with antibodies against the phosphorylated form and the total protein is essential to determine the ratio of phosphorylated SR to total SR, which reflects the true phosphorylation state.
-
Materials:
-
Protein A/G agarose beads
-
Microcentrifuge tubes
-
SDS-PAGE and Western blotting equipment
-
-
Reagents:
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors (critical for preserving the phosphorylation state).
-
Anti-Serine Racemase antibody (for IP and total SR detection).
-
Anti-Phosphoserine antibody or a site-specific phospho-SR antibody (if available).
-
Secondary antibodies conjugated to HRP.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Lysate Preparation: Lyse cells or tissue in ice-cold lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration (e.g., BCA assay).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Incubate a known amount of protein lysate (e.g., 500 µg) with the anti-SR antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-SR complex.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE: Elute the protein from the beads by boiling in SDS-PAGE sample buffer. Run the eluate on two separate polyacrylamide gels. Also, run a small amount of the input lysate to confirm the presence of SR before IP.
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membranes with 5% BSA or non-fat milk.
-
Probe one membrane with the anti-phosphoserine antibody and the other with the anti-total SR antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
-
Self-Validation & Controls:
-
IP Control: Perform a parallel IP with a non-specific IgG antibody to ensure that SR is not pulled down non-specifically.
-
Input Control: Always run a lane with the starting lysate to verify that SR was present before the IP.
-
Loading Control (for input): Probe the input blot for a housekeeping protein (e.g., actin) to ensure equal protein loading.
-
Phosphatase Treatment Control: Treat an aliquot of the immunoprecipitated protein with a broad-spectrum phosphatase (e.g., lambda phosphatase) before running the gel. A loss of signal on the phospho-blot confirms the antibody's specificity for the phosphorylated form of SR.
-
Functional Consequences and Therapeutic Implications
Impact on Synaptic Plasticity
The regulation of D-serine via SR phosphorylation has profound effects on NMDAR-dependent synaptic plasticity. Since D-serine primarily gates synaptic GluN2A-containing NMDARs, its availability is critical for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[8][13] By inhibiting SR, PKC-mediated phosphorylation can raise the threshold for LTP induction. Conversely, conditions promoting SR dephosphorylation would facilitate LTP. This positions SR phosphorylation as a key control point for gating synaptic strength and memory formation.
Role in Neuropathology
Dysregulation of the D-serine/NMDAR pathway is strongly implicated in several brain disorders.
-
Schizophrenia: The "glutamate hypofunction" hypothesis of schizophrenia suggests that reduced NMDAR activity contributes to the cognitive and negative symptoms of the disease. A decrease in D-serine levels, potentially caused by excessive inhibitory phosphorylation of SR or impaired SR function, is a key aspect of this hypothesis.[1][3]
-
Neurodegeneration: While essential for plasticity, excessive NMDAR activation is excitotoxic. In conditions like stroke or Alzheimer's disease, over-activation of extrasynaptic NMDARs can lead to cell death.[3] The regulation of D-serine production is therefore critical for balancing physiological NMDAR function with excitotoxic potential.
Drug Development Opportunities
The enzymatic machinery controlling SR phosphorylation presents novel targets for therapeutic intervention.
-
NMDAR Hypofunction (e.g., Schizophrenia): Developing drugs that either inhibit the specific PKC isoforms that target SR or activate the phosphatases that dephosphorylate it could serve as a strategy to boost D-serine levels and enhance NMDAR function.
-
Excitotoxicity (e.g., Stroke): Conversely, acute administration of compounds that promote the inhibitory phosphorylation of SR could help reduce D-serine levels and limit NMDAR-mediated damage in the aftermath of an ischemic event.
Conclusion
The journey of D-serine from a biochemical curiosity to a key modulator of synaptic function is a testament to the brain's complexity. The discovery that its synthesis is tightly controlled by the reversible phosphorylation of Serine Racemase has added a critical layer to our understanding of synaptic regulation. This post-translational "switch" allows neuronal signaling cascades to directly influence NMDAR co-agonist availability, thereby gating synaptic plasticity and shaping cognitive processes. The methodologies detailed in this guide provide a robust framework for further dissecting this pathway, offering a path forward for researchers aiming to unravel the intricacies of brain function and develop novel therapeutics for neurological and psychiatric disorders rooted in NMDAR dysregulation.
References
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Investigating brain D-serine: advocacy for good practices - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Snyder, S. H., & Ferris, C. D. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. The Journal of biological chemistry, 295(29), 10045–10057. [Link]
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Mustafa, A. K., Kim, P. M., & Snyder, S. H. (2005). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 1(3), 215–221. [Link]
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Mustafa, A. K., Kim, P. M., & Snyder, S. H. (2005). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 1(3), 215-221. [Link]
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Wang, Y., Wang, Y., Li, Z., Long, Y.-T., & Tian, Y. (2025). Single-Molecule SERS Detection of Phosphorylation in Serine and Tyrosine Using Deep Learning-Assisted Plasmonic Nanopore. The Journal of Physical Chemistry Letters, 16(33), 8110–8118. [Link]
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Wolosker, H., & Balu, D. T. (2020). The rise and fall of the D-serine-mediated gliotransmission hypothesis. The Journal of biological chemistry, 295(29), 10034–10044. [Link]
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Preprints.org. (2023). D-serine Is a Gliotransmitter or Neurotransmitter. [Link]
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RayBiotech Inc. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved January 15, 2026, from [Link]
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Williams, B. G., & Barr, A. J. (2022). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR protocols, 3(3), 101589. [Link]
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Sacco, F., & Boccaccio, M. (n.d.). Phosphatase Families Dephosphorylating Serine and Threonine Residues in Proteins. Retrieved January 15, 2026, from [Link]
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Serra-Juhé, C., Cuscó, I., & Hoischen, A. (2022). The role of serine/threonine phosphatases in human development: Evidence from congenital disorders. Frontiers in Cell and Developmental Biology, 10, 988439. [Link]
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Caldironi, M., D'Este, E., & Martorana, F. (2017). Serine racemase: a key player in apoptosis and necrosis. Cellular and molecular life sciences : CMLS, 74(8), 1425–1436. [Link]
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Papouin, T., & Oliet, S. H. R. (2025). d-Serine's Journey Between Stars and Synapses. The Neuroscientist, 31(5), 511–522. [Link]
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Martineau, M., Baux, G., & Mothet, J.-P. (2014). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in Synaptic Neuroscience, 6, 12. [Link]
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Zhang, Y., Zhang, Y., & Zhang, J. (2024). CDK1-driven phosphorylation networks promote glioblastoma progression via MAP1B-mediated microtubule destabilization. Frontiers in Oncology, 14, 1369989. [Link]
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Valk, S. J. van der, & Bonger, K. M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society reviews, 51(13), 5473–5521. [Link]
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O'Donnell, P. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? ACS chemical neuroscience, 10(3), 1199–1201. [Link]
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Peti, W., & Page, R. (2023). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. International journal of molecular sciences, 24(6), 5556. [Link]
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A Technical Guide to the Chemical Structure and Properties of O-phospho-D-serine for Advanced Research
Introduction
In the landscape of neuroscience and metabolic research, stereochemistry is paramount. While L-amino acids form the canonical building blocks of proteins, their D-enantiomers play critical, albeit less ubiquitous, roles, particularly within the central nervous system. O-phospho-D-serine, the phosphorylated derivative of D-serine, represents a molecule of significant interest at the intersection of neuromodulation and cellular metabolism. Unlike its more common L-isoform, O-phospho-D-serine's unique spatial configuration dictates distinct biological interactions, making a thorough understanding of its chemical and structural properties essential for researchers in drug development and molecular biology. This guide provides an in-depth technical examination of O-phospho-D-serine, offering foundational knowledge and practical insights for its study and application.
Section 1: Molecular Structure and Stereochemistry
O-phospho-D-serine is a non-proteinogenic amino acid derivative characterized by the molecular formula C₃H₈NO₆P.[1] Its structure consists of a central alpha-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain featuring a phosphate group esterified to the hydroxyl group of D-serine.[1]
1.1. The Critical D-Configuration
The defining feature of O-phospho-D-serine is the stereochemistry at its chiral center (C2). The "D" designation signifies that, in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the right side. This (R)-configuration at the alpha-carbon is a crucial differentiator from its L-enantiomer, O-phospho-L-serine.[1][2] This stereochemical difference is not trivial; it fundamentally governs how the molecule interacts with stereospecific enzymes and receptors within biological systems.[1] For instance, human phosphoserine phosphatase (PSPH) primarily acts on the L-form, and while it may have weak recognition of the D-form, this activity is not confirmed.[1]
Caption: 2D structure of O-phospho-D-serine highlighting the (R)-configuration at the alpha-carbon.
1.2. Structural Comparison
The functional consequences of stereoisomerism and phosphorylation become clear when comparing O-phospho-D-serine to its close relatives.
| Property | O-phospho-D-serine | O-phospho-L-serine | D-Serine |
| Molecular Formula | C₃H₈NO₆P | C₃H₈NO₆P | C₃H₅NO₃ |
| Molecular Weight | 185.07 g/mol [1][2] | 185.07 g/mol [3] | 105.09 g/mol |
| Stereocenter (Cα) | R-configuration[1] | S-configuration | R-configuration |
| Key Functional Group | Phosphate Ester | Phosphate Ester | Hydroxyl |
| Biological Precursor | D-Serine | L-Serine | Glycine (via SHMT) |
Section 2: Physicochemical Properties
The addition of a phosphate group dramatically alters the physicochemical properties of the parent D-serine molecule, enhancing its polarity and water solubility. These characteristics are fundamental to its distribution and behavior in aqueous biological environments.
2.1. Solubility and Polarity
O-phospho-D-serine is highly soluble in water.[1] This is quantitatively supported by its low LogP value of approximately -0.79 to -5.1, which indicates high hydrophilicity.[1][2] Furthermore, its topological polar surface area (TPSA) is 130 Ų, reflecting a strong capacity for forming hydrogen bonds with water and other polar molecules.[1][2] Commercial suppliers note solubility of at least 18.5 mg/mL in water, often requiring sonication and warming to fully dissolve.[4][5]
2.2. Acid-Base Properties (pKa)
| Ionizable Group | Approximate pKa Value |
| Carboxyl (-COOH) | ~2.08 |
| Phosphate (-O-PO(OH)₂) | ~5.65 |
| Amino (-NH₃⁺) | ~9.74 |
| (Data derived from O-phospho-L-serine, expected to be nearly identical for the D-enantiomer)[6] |
These pKa values indicate that at physiological pH (~7.4), O-phospho-D-serine will exist predominantly as a zwitterion with a net negative charge, as the carboxyl and first phosphate hydroxyl groups will be deprotonated, while the amino group remains protonated.
Section 3: Biological Context and Significance
O-phospho-D-serine is a phosphorylated form of D-serine, a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the mammalian central nervous system.[1] While D-serine itself is the primary modulator, the metabolism involving its phosphorylated form is critical for regulating D-serine availability and signaling. O-phospho-D-serine can act as a modulator of NMDA receptors and has been noted as a weak agonist of the metabotropic glutamate receptor mGluR4.[1] Its L-enantiomer, O-phospho-L-serine, is known to be a competitive inhibitor of serine racemase, the enzyme that synthesizes D-serine from L-serine.[5]
Caption: Metabolic relationship between D/L-serine and their phosphorylated forms.
Section 4: Analytical Methodologies
Accurate characterization and quantification of O-phospho-D-serine require robust analytical techniques capable of distinguishing it from its enantiomer and other related metabolites.
4.1. Chiral Chromatography for Enantiomeric Separation
Rationale: Standard reverse-phase HPLC cannot separate enantiomers. Chiral chromatography is essential to resolve O-phospho-D-serine from O-phospho-L-serine, which is critical for studying the stereospecificity of biological processes. This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.
Workflow for Chiral HPLC Analysis:
Caption: Experimental workflow for the chiral separation and analysis of O-phospho-D-serine.
Step-by-Step Protocol Outline:
-
Homogenization: Homogenize tissue samples in a suitable buffer on ice.
-
Deproteinization: Add a cold organic solvent like acetonitrile or trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) and incubate in a controlled temperature bath (e.g., 60°C) to label the primary amine, enabling sensitive fluorescence detection.
-
Chromatography:
-
Column: Use a chiral column (e.g., Sumichiral OA-5000).
-
Mobile Phase: An isocratic or gradient system of solvents like methanol/water or acetonitrile/formate buffer.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Set fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatization tag.
-
-
Quantification: Run authentic standards for O-phospho-D-serine and O-phospho-L-serine to determine retention times and generate a standard curve for absolute quantification.
4.2. Mass Spectrometry (MS) and NMR Spectroscopy
-
Mass Spectrometry: LC-MS/MS is a powerful tool for confirmation and quantification. The exact mass of O-phospho-D-serine is 185.00892397 Da.[2] Fragmentation analysis (MS/MS) can yield specific daughter ions, such as the loss of the phosphate group (H₃PO₄, 98 Da), providing high confidence in its identification.
-
NMR Spectroscopy: ³¹P NMR is invaluable for confirming the presence of the phosphate group and studying its chemical environment. ¹H and ¹³C NMR can fully elucidate the carbon skeleton and confirm the position of the phosphate ester bond.
Conclusion
O-phospho-D-serine is a molecule defined by its stereochemistry. Its structure, high polarity, and specific ionic state at physiological pH are direct consequences of its amino acid backbone and the presence of a phosphate group. For researchers in neuroscience and drug development, distinguishing this D-enantiomer from its L-counterpart is not merely an analytical exercise but a biological necessity. The application of rigorous analytical techniques like chiral chromatography and mass spectrometry is fundamental to accurately probing its role in metabolic pathways and as a potential modulator of neuronal signaling. A comprehensive understanding of these core chemical and structural properties is the bedrock upon which innovative research in this specialized field is built.
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enzymatic regulation of O-phospho-D-serine levels
An In-Depth Technical Guide to the Enzymatic Regulation of O-phospho-D-serine Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-phospho-D-serine is a phosphorylated amino acid intricately linked to the metabolism of D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The cellular concentration of O-phospho-D-serine is not governed by a single, dedicated enzyme but is rather the result of a complex interplay within the broader serine metabolic pathway. This guide provides a detailed exploration of the core enzymes that synthesize its precursors and those that catalyze its degradation. We will delve into the regulatory mechanisms controlling these enzymes, present detailed protocols for quantifying O-phospho-D-serine and assessing enzyme activity, and discuss the therapeutic implications of targeting this metabolic network.
Introduction: The Significance of D-Serine Metabolism
In mammals, L-amino acids constitute the primary building blocks of proteins. However, their stereoisomers, D-amino acids, play crucial roles as signaling molecules, particularly in the nervous system. D-serine is the most prominent of these, acting as a potent neuromodulator that is essential for synaptic plasticity, learning, and memory.[1][2] The synthesis and degradation of D-serine are tightly controlled, and its precursor pool, which includes O-phospho-L-serine and subsequently O-phospho-D-serine, is central to this regulation. Dysregulation of this pathway has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, as well as in various cancers.[3][4] Understanding the enzymatic control of O-phospho-D-serine levels is therefore paramount for developing novel therapeutic strategies.
The Metabolic Hub: Synthesis and Degradation Pathways
The concentration of O-phospho-D-serine is primarily controlled by the balance between the synthesis of its precursors via the phosphorylated pathway of serine biosynthesis and its degradation by phosphatases.
Anabolic Pathways: The Genesis of Phosphorylated Serine
The synthesis of O-phospho-D-serine is not direct but is linked to the de novo synthesis of L-serine from the glycolytic intermediate, 3-phosphoglycerate (3-PG).[2][5][6] This is known as the "phosphorylated pathway" and involves a cascade of three key enzymes.
-
3-Phosphoglycerate Dehydrogenase (PHGDH): As the first and rate-limiting enzyme, PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP).[5][7] This step commits glucose-derived carbon to the serine synthesis pathway.
-
Phosphoserine Aminotransferase (PSAT): This enzyme catalyzes the transamination of 3-PHP using glutamate as a nitrogen donor to produce O-phospho-L-serine.[5][6]
-
Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme interconverts L-serine and D-serine.[8] While its primary described role is the synthesis of D-serine from L-serine, the potential for phosphorylation of D-serine to O-phospho-D-serine by a yet-unidentified kinase or direct racemization of O-phospho-L-serine exists.
The O-phospho-L-serine produced by PSAT is the direct precursor that links this pathway to the regulation of O-phospho-D-serine.
Catabolic Pathway: The Central Role of Phosphoserine Phosphatase (PSPH)
The primary enzyme responsible for the degradation, or dephosphorylation, of both O-phospho-L-serine and O-phospho-D-serine is Phosphoserine Phosphatase (PSPH) .[9][10]
-
Enzyme Commission Number: EC 3.1.3.3[10]
-
Reaction: O-phospho-L(or D)-serine + H₂O ⇌ L(or D)-serine + phosphate[10]
-
Function: PSPH catalyzes the final, irreversible step in the de novo synthesis of serine.[11] Its ability to act on both D- and L-enantiomers makes it the central regulator of the cellular pool of phosphoserine.[9] The hydrolysis of O-phospho-D-serine by PSPH yields D-serine, which can then act on NMDA receptors or be further metabolized.
Indirect Catabolism via D-Amino Acid Oxidase (DAAO)
While not acting on O-phospho-D-serine directly, D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a key catabolic enzyme that degrades D-serine, the product of PSPH activity.[12][13] By controlling the levels of D-serine, DAAO indirectly influences the metabolic flux and the steady-state concentration of its phosphorylated precursor.
Visualization of the Metabolic Pathway
The following diagram illustrates the core enzymatic reactions governing the levels of O-phospho-D-serine.
Caption: Enzymatic pathways governing O-phospho-D-serine levels.
Mechanisms of Enzymatic Regulation
The activity of the key enzymes in this pathway is tightly controlled through multiple mechanisms, ensuring that serine and its phosphorylated derivatives are maintained at appropriate physiological concentrations.
-
Allosteric Regulation: The rate-limiting enzyme, PHGDH, is subject to feedback inhibition by L-serine.[6] This is a classic example of product inhibition, where high levels of serine signal to slow down its own synthesis, thereby reducing the upstream pool of O-phospho-L-serine.
-
Post-Translational Modifications (PTMs): The stability and activity of PHGDH can be modulated by PTMs. For instance, phosphorylation of PHGDH can trigger its degradation, providing another layer of control over the pathway's flux.[14]
-
Transcriptional Control: The expression of genes encoding PHGDH and PSAT is often upregulated in cancer cells to meet the high demand for serine for proliferation.[7] Oncogenes and tumor suppressors can directly regulate the transcription of these metabolic enzymes.[7]
-
Substrate Availability: The activity of all enzymes is fundamentally dependent on the concentration of their substrates. For example, PSPH activity will be directly proportional to the available pool of O-phospho-D/L-serine.
Methodologies for Studying O-phospho-D-serine Metabolism
Accurate quantification of O-phospho-D-serine and the activity of its regulatory enzymes is essential for research and drug development.
Quantification of O-phospho-D-serine by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance analytes like O-phospho-D-serine in complex biological matrices. The primary challenge is separating the D- and L-enantiomers.
Experimental Workflow Diagram
Caption: Workflow for O-phospho-D-serine quantification by LC-MS/MS.
Detailed Protocol: Chiral LC-MS/MS Quantification
Causality: This protocol uses protein precipitation to remove interfering macromolecules, followed by chiral derivatization to create diastereomers from the D- and L-enantiomers. These diastereomers have different physical properties and can be separated on a standard C18 reverse-phase column, eliminating the need for a costly chiral column.
-
Sample Preparation & Extraction:
-
Accurately weigh tissue sample or measure biofluid volume.
-
Homogenize the sample in 10 volumes of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., O-phospho-D-serine-¹³C₃,¹⁵N). The acid helps to quench enzymatic activity instantly.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. For cleaner samples, this can be passed through a solid-phase extraction (SPE) cartridge.
-
Dry the supernatant under a stream of nitrogen gas.
-
-
Chiral Derivatization:
-
Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate.
-
Add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate at 40°C for 1 hour in the dark. The derivatization creates diastereomers that are separable by standard chromatography.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a gradient elution to separate the derivatized diastereomers.
-
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Develop specific precursor-product ion transitions for the derivatized O-phospho-D-serine and the internal standard. This provides high specificity and sensitivity.
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Determine the concentration using a standard curve prepared with known amounts of O-phospho-D-serine subjected to the same derivatization procedure.
-
Enzymatic Assay for Phosphoserine Phosphatase (PSPH) Activity
This assay measures the rate of inorganic phosphate (Pi) released from the substrate, O-phospho-D-serine. The malachite green assay is a common, sensitive colorimetric method for this purpose.[15][16]
Self-Validating Controls:
-
No Enzyme Control: Substrate buffer without enzyme to check for non-enzymatic hydrolysis.
-
No Substrate Control: Enzyme in buffer without substrate to measure endogenous phosphate in the enzyme preparation.
-
Positive Control: A known active PSPH preparation to validate assay components.
Detailed Protocol: Malachite Green Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5. Magnesium is a required cofactor for PSPH.
-
Substrate Stock: 100 mM O-phospho-D-serine in water.
-
Malachite Green Reagent: Prepare fresh by mixing 3 parts of 0.045% malachite green in water with 1 part of 4.2% ammonium molybdate in 4 N HCl. This mixture is stable for several hours and forms a colored complex with free phosphate.
-
Phosphate Standard: A 1 mM stock solution of KH₂PO₄ for generating a standard curve.
-
-
Assay Procedure:
-
Prepare a phosphate standard curve (0 to 100 µM Pi) in the assay buffer.
-
In a 96-well plate, add 40 µL of assay buffer.
-
Add 10 µL of your enzyme sample (e.g., cell lysate, purified protein).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of 10 mM O-phospho-D-serine (final concentration 1.67 mM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent. The strong acid in the reagent immediately denatures the enzyme.
-
Incubate at room temperature for 20 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm.
-
Subtract the absorbance of the "No Substrate Control" from all readings.
-
Calculate the amount of phosphate released using the standard curve.
-
Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.
-
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes representative kinetic data for the key enzymes in the pathway. Note that these values can vary significantly based on the species, isoform, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Allosteric Regulators | Reference |
| PHGDH | 3-Phosphoglycerate | 20 - 200 | +++ | (-) L-Serine | [6] |
| PSAT | 3-Phosphohydroxypyruvate | 50 - 150 | ++ | - | [6] |
| PSPH | O-Phospho-L-serine | 50 - 500 | +++ | (-) Inorganic Phosphate | [17] |
| DAAO | D-Serine | 1000 - 5000 | + | - | [13] |
Therapeutic Implications and Future Directions
The central role of the serine synthesis pathway in providing precursors for nucleotides, lipids, and neurotransmitters makes it a compelling target for therapeutic intervention.
-
Oncology: Many cancers exhibit upregulated PHGDH expression to fuel rapid proliferation.[3][7] Inhibitors of PHGDH are actively being developed as anti-cancer agents. Targeting this enzyme would directly reduce the production of O-phospho-L-serine.
-
Neurology & Psychiatry: Given the link between D-serine levels and NMDA receptor function, modulating this pathway holds promise for treating conditions like schizophrenia.[4] PSPH inhibitors could potentially increase the levels of O-phospho-serine enantiomers, while modulators of DAAO could fine-tune D-serine concentrations.
Future research should focus on identifying the specific kinases that may phosphorylate D-serine and the racemases that might act on O-phospho-L-serine. Furthermore, a deeper understanding of the subcellular compartmentalization of these enzymes and metabolites will be crucial for designing highly specific and effective therapeutic agents.
References
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Fan, J., Ye, J., Kamphorst, J. J., Shlomi, T., Thompson, C. B., & Rabinowitz, J. D. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298-302. [Link]
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Pizer, L. I., & Potochny, M. L. (1964). Nutritional and regulatory aspects of serine metabolism in Escherichia coli. Journal of bacteriology, 88(3), 611-619. [Link]
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Wikipedia contributors. (2023). Phosphoglycerate dehydrogenase. Wikipedia, The Free Encyclopedia. [Link]
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Zhang, B., et al. (2021). Phosphoglycerate dehydrogenase is required for kernel development and defines a predominant serine synthesis pathway in maize. The Plant Cell, 33(7), 2250-2268. [Link]
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Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences, 5, 107. [Link]
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Snell, K., & Weber, G. (1986). Formation of D-serine from L-phosphoserine in brain synaptosomes. Biochemical Journal, 233(2), 609-612. [Link]
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Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]
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Valvezan, A. J., & DeBerardinis, R. J. (2022). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer Research, 82(11), 1963-1965. [Link]
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Sason, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences, 116(41), 20758-20768. [Link]
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Yang, M., et al. (2022). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Oxidative Medicine and Cellular Longevity, 2022, 9500411. [Link]
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He, Y., et al. (2024). L-serine metabolic regulation and host respiratory homeostasis. Cellular and Molecular Life Sciences, 81(1), 108. [Link]
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Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]
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Liu, R. J., et al. (2023). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 13, 1261309. [Link]
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Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. ResearchGate. [Link]
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Wikipedia contributors. (2023). Phosphoserine phosphatase. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). (Top) Reactions of the phosphoserine pathway... [Diagram]. ResearchGate. [Link]
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Cappelletti, P., et al. (2019). D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modulation. Frontiers in Molecular Biosciences, 6, 23. [Link]
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Ozeki, Y., et al. (2016). Phosphoserine phosphatase activity is elevated and correlates negatively with plasma d-serine concentration in patients with schizophrenia. Psychiatry Research, 237, 344-350. [Link]
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Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences, 5, 107. [Link]
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Wang, Y., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Journal of Biological Chemistry, 299(10), 105230. [Link]
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Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]
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ResearchGate. (n.d.). The serine synthesis pathway and downstream anabolic reactions... [Diagram]. ResearchGate. [Link]
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Wang, X., et al. (2015). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of analytical methods in chemistry, 2015, 870473. [Link]
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Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 103. [Link]
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Campanini, B., et al. (2014). Serine racemase: a key player in apoptosis and necrosis. Frontiers in cellular neuroscience, 8, 25. [Link]
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Li, H., & Zhang, J. (2023). Roles of the quantification of serine in the brain. Exploration of Neuroprotective Therapy, 3(3), 183-185. [Link]
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de Groot, J., & van der Vusse, G. J. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1894. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Technologies. [Link]
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Wolosker, H. (2018). The rise and fall of the D-serine-mediated gliotransmission hypothesis. The Journal of physiology, 596(15), 2945-2953. [Link]
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SSERC. (n.d.). Protocol - Phosphatase Activity. SSERC. [Link]
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Catalyst University. (2015, January 24). Biochemistry | D-Amino Acid Oxidase - Mechanism & Biology [Video]. YouTube. [Link]
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Olsen, J. V., & Macek, B. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]
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ResearchGate. (n.d.). Pathways involved in D-serine, L-serine and glycine acquisition and degradation [Diagram]. ResearchGate. [Link]
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ResearchGate. (n.d.). D-serine synthesis and degradation [Diagram]. ResearchGate. [Link]
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Sasabe, T., et al. (2018). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers in microbiology, 9, 786. [Link]
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MDPI. (2022). Co-Immunoprecipitation-Coupled Mass Spectrometry Analysis of Zyxin's Interactome and Phosphosites in Early Xenopus laevis Development. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Chen, J., et al. (2024). Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms. Cell & Bioscience, 14(1), 38. [Link]
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Le-Belle, J. E., et al. (2014). Two Mass-Spectrometric Techniques for Quantifying Serine Enantiomers and Glycine in Cerebrospinal Fluid: Potential Confounders and Age-Dependent Ranges. Clinical Chemistry, 60(5), 759-767. [Link]
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Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Waters. [Link]
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Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]
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Hamase, K., et al. (2024). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution. Journal of Chromatography B, 1233, 124010. [Link]
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Methodological & Application
Application Note & Protocols: HPLC Methods for O-Phospho-D-Serine Quantification
Abstract
O-phospho-D-serine (pD-Ser) is an important, yet low-abundance, phosphorylated amino acid enantiomer implicated in various physiological and pathological processes. Accurate quantification is critical for understanding its roles in neuromodulation, cancer metabolism, and other biological systems. However, its analysis is challenging due to its chirality, high polarity, and the presence of the more abundant L-enantiomer. This guide provides a detailed overview of two robust High-Performance Liquid Chromatography (HPLC) methods for the reliable quantification of O-phospho-D-serine: Method 1 , a pre-column derivatization technique using Marfey's reagent for chiral resolution with UV detection, and Method 2 , a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This document offers in-depth protocols, explains the causality behind experimental choices, and presents a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Introduction: The Challenge of Quantifying O-Phospho-D-Serine
O-phospho-D-serine is the phosphorylated form of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1] While the roles of D-serine are increasingly recognized, the function of its phosphorylated counterpart, pD-Ser, is an emerging area of research. Accurate measurement of pD-Ser in complex biological matrices like cerebrospinal fluid (CSF), plasma, and tissue extracts is essential for elucidating its metabolic pathways and biological significance.[2]
The primary analytical hurdles for pD-Ser quantification include:
-
Chirality: Distinguishing pD-Ser from its natural enantiomer, O-phospho-L-serine (pL-Ser), is mandatory. This requires a chiral separation strategy.
-
Low Abundance: pD-Ser is typically present at much lower concentrations than pL-Ser and other amino acids, demanding highly sensitive detection methods.
-
Poor Chromatographic Retention: As a highly polar molecule, phosphoserine does not retain well on standard reversed-phase HPLC columns.[3]
-
Lack of Chromophore/Fluorophore: pD-Ser does not naturally absorb UV light or fluoresce, necessitating derivatization to enable detection by common HPLC detectors.[4][5]
This guide details two effective HPLC-based workflows designed to overcome these challenges.
Method 1: Chiral Quantification via Pre-column Derivatization with Marfey's Reagent and UV Detection
This method leverages a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral reversed-phase column.
Principle and Rationale
The core of this method is the reaction of O-phospho-serine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[6][7]
-
Causality of Derivatization: Marfey's reagent is an optically pure molecule (L-enantiomer). It reacts with the primary amine of both pD-Ser and pL-Ser to form stable diastereomers: L-FDAA-pD-Ser and L-FDAA-pL-Ser.[8] Because these diastereomers have different three-dimensional structures, they possess distinct physicochemical properties.
-
Separation Mechanism: The resulting diastereomers can be effectively separated using standard, non-chiral reversed-phase chromatography (e.g., on a C18 column). The L-FDAA derivatives of D-amino acids are typically more hydrophobic and thus exhibit longer retention times than their L-amino acid counterparts.[7] This differential retention allows for their baseline separation and quantification.
-
Detection: The dinitrophenyl group incorporated from Marfey's reagent is a strong chromophore, allowing for sensitive detection by UV absorbance, typically at 340 nm.[7][9]
Experimental Workflow
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Application Notes and Protocols for O-phospho-D-serine in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of O-phospho-D-serine in Modulating Neuronal Function
In the intricate landscape of neuroscience research, the precise modulation of N-methyl-D-aspartate receptor (NMDAR) activity is paramount for dissecting the mechanisms of synaptic plasticity, neuronal development, and excitotoxicity. D-serine has been firmly established as a critical co-agonist of NMDARs, gating their function in concert with glutamate.[1][2] However, the direct application of D-serine in in vitro models can be fraught with challenges, including potential excitotoxicity at higher concentrations and rapid degradation. This guide introduces O-phospho-D-serine as a strategic alternative, providing a stable, slow-release source of D-serine for nuanced and sustained NMDAR modulation in neuronal cell culture.
O-phospho-D-serine is the phosphorylated form of D-serine. Endogenous phosphatases present in neuronal cultures cleave the phosphate group, gradually releasing D-serine into the culture medium. This enzymatic conversion offers a more controlled and sustained delivery of the NMDAR co-agonist, mimicking a more physiological availability and mitigating the risks of excitotoxicity associated with bolus additions of D-serine. Furthermore, its excellent solubility in aqueous solutions simplifies stock solution preparation and application.[1]
This document provides a comprehensive guide to the application of O-phospho-D-serine in neuronal cell culture, detailing its mechanism of action, protocols for its use, and methods for assessing its effects on neuronal viability and function.
Mechanism of Action: A Pro-Drug Approach to NMDAR Modulation
O-phospho-D-serine itself is not a direct agonist of the NMDAR co-agonist site. Its biological activity is contingent upon its dephosphorylation to D-serine by endogenous phosphatases, such as phosphoserine phosphatase, which are active in the central nervous system. This pro-drug-like characteristic is the cornerstone of its utility in cell culture.
The gradual enzymatic conversion of O-phospho-D-serine to D-serine in the culture medium provides a sustained low concentration of the active co-agonist. This is particularly advantageous for long-term studies of synaptic plasticity, neuronal differentiation, and neuroprotection, where chronic, stable modulation of NMDAR activity is desired.
Caption: Mechanism of O-phospho-D-serine action in neuronal culture.
Quantitative Data Summary
| Parameter | Recommendation | Rationale & References |
| Working Concentration Range | 10 µM - 1 mM | Based on concentrations of D-serine used in similar studies to modulate NMDAR activity and promote neuronal differentiation.[3][4] Lower concentrations are recommended for subtle, long-term modulation, while higher concentrations can be used for more acute effects, though toxicity should be monitored. |
| Incubation Time | 24 hours to 7 days | Dependent on the experimental endpoint. Short-term (24-72 hours) for viability and acute plasticity studies.[4] Long-term (up to 7 days) for neuronal differentiation and chronic neuroprotection assays.[3] |
| Solubility | ≥18.5 mg/mL in H₂O | Highly soluble in aqueous solutions, facilitating the preparation of concentrated, sterile-filtered stock solutions.[1] |
| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of O-phospho-D-serine Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution of O-phospho-D-serine suitable for addition to neuronal cell cultures.
Materials:
-
O-phospho-D-serine powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of O-phospho-D-serine powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 100 mM. For example, to make 10 mL of a 100 mM stock solution (MW: 185.07 g/mol ), dissolve 185.07 mg of O-phospho-D-serine in 10 mL of sterile water.
-
Gently vortex until the powder is completely dissolved. Warming and sonication can be used to aid dissolution if necessary.[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize contamination and avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Caption: Workflow for a neuroprotection assay using O-phospho-D-serine.
Protocol 3: Enhancing Neuronal Differentiation of Neural Progenitor Cells (NPCs)
This protocol provides a framework for investigating the effect of O-phospho-D-serine on the differentiation of NPCs into neurons.
Materials:
-
Neural progenitor cell (NPC) cultures
-
NPC proliferation medium
-
Neuronal differentiation medium
-
O-phospho-D-serine stock solution (100 mM)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
NPC Plating: Plate NPCs on a suitable substrate (e.g., poly-L-ornithine and laminin-coated coverslips) in proliferation medium.
-
Initiation of Differentiation: a. Once the NPCs reach the desired confluency, switch to neuronal differentiation medium. b. Prepare differentiation medium containing various concentrations of O-phospho-D-serine (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control. c. Treat the NPCs with the prepared media.
-
Long-Term Culture and Treatment: a. Culture the cells for 7-14 days, performing a half-medium change every 2-3 days with fresh differentiation medium containing the respective concentrations of O-phospho-D-serine.
-
Immunocytochemistry: a. After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize and block the cells for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash three times with PBS. f. Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark. g. Wash three times with PBS. h. Mount the coverslips with a mounting medium containing a nuclear counterstain.
-
Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the percentage of differentiated neurons (β-III-tubulin positive cells) relative to the total number of cells (DAPI positive nuclei).
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control: Always include a condition where cells are treated with the same medium and solvent used to dissolve O-phospho-D-serine, but without the compound itself. This accounts for any effects of the vehicle on the cells.
-
Positive Control: For neuroprotection assays, a known neuroprotective agent can be used as a positive control. For differentiation assays, a known differentiation-inducing factor can be used.
-
Dose-Response: Testing a range of O-phospho-D-serine concentrations is crucial to identify the optimal concentration and to observe any potential toxic effects at higher doses.
-
Comparison with D-serine: To validate that the effects of O-phospho-D-serine are mediated by its conversion to D-serine, parallel experiments with equimolar concentrations of D-serine can be performed. It is expected that O-phospho-D-serine may show a delayed but more sustained effect.
Conclusion
O-phospho-D-serine represents a valuable tool for researchers studying NMDAR-dependent processes in neuronal cell culture. Its utility as a stable, slow-release source of D-serine allows for more controlled and physiologically relevant modulation of NMDAR activity. The protocols and guidelines presented in this document provide a solid foundation for incorporating O-phospho-D-serine into a variety of experimental paradigms, from neuroprotection and excitotoxicity studies to investigations of neuronal differentiation and synaptic plasticity. As with any experimental system, empirical optimization of concentrations and incubation times for your specific cell type and research question is highly recommended.
References
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-
Sheng, L., et al. (2012). d-Serine Regulates Proliferation and Neuronal Differentiation of Neural Stem Cells from Postnatal Mouse Forebrain. CNS Neuroscience & Therapeutics, 18(5), 435-443. [Link]
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Mothet, J. P., et al. (2015). Investigating brain D-serine: advocacy for good practices. Frontiers in Neural Circuits, 9, 76. [Link]
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Wolosker, H., et al. (2016). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in Neurosciences, 39(11), 712-721. [Link]
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Lin, Y. T., et al. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in Cellular Neuroscience, 10, 31. [Link]
-
Henneberger, C., et al. (2012). D-Serine: a key to synaptic plasticity?. The International Journal of Biochemistry & Cell Biology, 44(4), 587-590. [Link]
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Bertin Bioreagent. O-Phospho-D-Serine. [Link]
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Han, L., et al. (2012). D-Serine regulates proliferation and neuronal differentiation of neural stem cells from postnatal mouse forebrain. CNS Neuroscience & Therapeutics, 18(5), 435-443. [Link]
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Henneberger, C., et al. (2012). D-Serine: a key to synaptic plasticity?. The International Journal of Biochemistry & Cell Biology, 44(4), 587-590. [Link]
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Zhang, Y., et al. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. Journal of Clinical Medicine, 13(1), 234. [Link]
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Rosenberg, D., et al. (2020). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. The Journal of Neuroscience, 40(34), 6549-6562. [Link]
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Sultan, S., et al. (2013). D-serine increases adult hippocampal neurogenesis. Frontiers in Neuroscience, 7, 155. [Link]
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Cakir, B., et al. (2022). A multi-omics approach to visualize early neuronal differentiation in 4D. bioRxiv. [Link]
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Rosenberg, D., et al. (2010). Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. The FASEB Journal, 24(8), 2951-2961. [Link]
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Ishiwata, S., et al. (2015). Neuronal serine racemase regulates extracellular d-serine levels in the adult mouse hippocampus. Journal of Neural Transmission, 122(6), 845-853. [Link]
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Boehning, D., & Snyder, S. H. (2003). D-Serine as a putative glial neurotransmitter. Annual Review of Neuroscience, 26, 105-131. [Link]
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Balan, L., et al. (2009). Feedback inactivation of D-serine synthesis by NMDA receptor-elicited translocation of serine racemase to the membrane. Proceedings of the National Academy of Sciences, 106(18), 7589-7594. [Link]
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Inoue, R., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [Link]
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Katsuki, H., et al. (2006). Regulation of excitotoxiciy and ischemic neuronal death by glycine and d-serine in cerebrocortical slice cultures. Neuroscience Research, 56(3), 277-285. [Link]
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Stępnicki, P., et al. (2021). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 22(16), 8866. [Link]
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Beaulieu, J. M., et al. (2009). Deficiency in the Inhibitory Serine-Phosphorylation of Glycogen Synthase Kinase-3 Increases Sensitivity to Mood Disturbances. Neuropsychopharmacology, 34(6), 1547-1554. [Link]
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Application Notes & Protocols for O-phospho-D-serine Administration in Animal Models
Abstract
O-phospho-D-serine (OPDS) is increasingly utilized in neuroscience research as a pro-drug for D-serine, the primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Accurate and reproducible administration of this compound in animal models is paramount for investigating its therapeutic potential in conditions marked by NMDA receptor hypofunction, such as schizophrenia and cognitive decline.[2][3] This guide provides a comprehensive overview of the scientific rationale, critical pre-experimental considerations, and detailed, field-proven protocols for the administration of O-phospho-D-serine in rodent models. We emphasize the causality behind procedural choices, from vehicle selection to the choice of administration route, to ensure experimental success and uphold the principles of animal welfare.
Scientific Rationale and Mechanism of Action
O-phospho-D-serine is a phosphorylated form of D-serine.[4] In vivo, it is readily dephosphorylated by endogenous phosphatases, such as phosphoserine phosphatase, to yield D-serine.[4] The primary rationale for using OPDS is to leverage it as a more stable precursor that, upon administration, provides a sustained release of D-serine.
D-serine itself is a critical neuromodulator that binds to the co-agonist site (formerly known as the glycine site) on the GluN1 subunit of the NMDA receptor.[1][5] The binding of both the primary agonist (glutamate) and a co-agonist (D-serine or glycine) is required for the NMDA receptor channel to open, allowing for calcium influx and the initiation of downstream signaling cascades essential for synaptic plasticity, learning, and memory.[6] Therefore, administering OPDS is an indirect strategy to potentiate NMDA receptor activity.[7]
Figure 1: A diagram illustrating the conversion of administered O-phospho-D-serine to D-serine, which then acts as a co-agonist at the NMDA receptor in the CNS.
Pre-Administration: Foundational Experimental Choices
The success of any in vivo study hinges on meticulous planning. The choices made before the first injection directly impact data quality, reproducibility, and animal welfare.
Compound Preparation & Vehicle Selection
The causality here is simple: an improperly prepared compound can lead to inaccurate dosing, poor bioavailability, or adverse physiological reactions.
-
Solubility: O-phospho-D-serine is generally soluble in aqueous solutions. The recommended vehicle is sterile, isotonic (0.9%) saline or phosphate-buffered saline (PBS) at a neutral pH (7.4).
-
Sterility: For all parenteral routes (any route that is not enteral/oral), the solution must be sterile. This is a non-negotiable step to prevent infection. Sterilization should be achieved by filtration through a 0.22 µm syringe filter into a sterile vial.[8]
-
Validation: Always prepare solutions fresh on the day of the experiment. If storage is necessary, validate the stability of the compound in the chosen vehicle at the storage temperature (typically 4°C) for the intended duration.
Animal Model & Species-Specific Considerations
The choice of animal model is critical and must be scientifically justified. While both rats and mice are common, they exhibit a crucial metabolic difference regarding D-serine.
-
The Rat Nephrotoxicity Issue: High doses of D-serine (≥500 mg/kg) are known to cause dose-dependent and reversible nephrotoxicity in rats, manifesting as acute tubular necrosis.[9][10][11] This toxicity is linked to the metabolic activity of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine.
-
The Mouse as a Preferred Model: Importantly, this nephrotoxic effect has not been reported in other species, including mice, guinea pigs, rabbits, or dogs.[9][11] For this reason, mice are generally the recommended rodent model for studies involving high doses of D-serine or its pro-drugs like OPDS.
-
Trustworthiness through Model Selection: Choosing the appropriate species is a self-validating mechanism. Using mice avoids the confounding variable of renal damage that could otherwise interfere with behavioral or physiological readouts in rats.
Dosage Selection: An Evidence-Based Approach
Since OPDS acts as a D-serine precursor, dosage can be extrapolated from the extensive literature on D-serine. The dose must be tailored to the research question.
-
Causality of Dosing: Lower doses may be sufficient for subtle neuromodulation, while higher doses are often required to see robust effects in behavioral paradigms, especially those designed to reverse an antagonist-induced deficit.[9][12]
-
Literature-Derived Dosages: The table below summarizes effective D-serine doses used in mice from various studies, which can serve as a starting point for OPDS dose-finding experiments. The molecular weights of D-serine (~105.09 g/mol ) and O-phospho-D-serine (~185.1 g/mol ) must be accounted for when calculating molar equivalents.
| Research Objective | Effective D-Serine Dose (Mice) | Administration Route | Key Findings | Reference |
| Attenuate Antipsychotic-Induced Bradykinesia | 300 mg/kg | Intraperitoneal (IP) | Showed a U-shaped dose-response curve. | [9] |
| Reverse NMDA Antagonist (MK-801) Hyperactivity | 600 - 4000 mg/kg | Not Specified | Numerical reversal seen at 600 mg/kg, significant at 4000 mg/kg. | [9] |
| Improve Mood / Antidepressant-like Effects | ~58 mg/kg/day | In drinking water (Chronic) | Reduced depression-related behaviors. | [12] |
| Cognitive Enhancement | 50 mg/kg | Not Specified | Effective at enhancing cognitive performance in several tasks. | [12] |
Route of Administration (RoA): Balancing Speed, Stress, and Bioavailability
The chosen RoA determines the pharmacokinetic profile of the compound. The optimal route depends on the experimental goal, the required speed of onset, and considerations for animal welfare.[13] The general order of absorption rate is: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[14]
Figure 2: A workflow to guide the selection of an appropriate administration route based on common experimental considerations.
| Route | Advantages | Disadvantages | Causality & Justification |
| Intraperitoneal (IP) | Rapid absorption due to large peritoneal surface area; technically easier than IV.[15] | Risk of injecting into abdominal organs (liver, bladder); can cause local irritation. | Use for acute studies requiring systemic distribution and a rapid onset of action that is nearly as fast as IV.[15] |
| Subcutaneous (SC) | Slower, more sustained absorption; can be used for larger volumes (in multiple sites); less stressful than IP for some animals. | Absorption can be variable; not suitable for irritants. | Use for studies requiring a depot effect or a less rapid peak concentration. Ideal for compounds that need to be absorbed over a longer period. |
| Oral Gavage (PO) | Allows for precise dose administration; mimics clinical route for drug development.[16] | Can cause significant stress and potential injury to the esophagus or stomach if not performed correctly.[15] | Use when the oral route is essential for the study's translational relevance and when precise dosing is required, unlike mixing in food/water.[16] |
| Oral (in drinking water) | Minimally invasive and stress-free for chronic administration. | Highly imprecise dosing due to variations in animal drinking habits; potential for compound degradation in water. | Use for long-term exploratory studies where a constant, low-level exposure is desired and precise pharmacokinetics are not the primary endpoint.[12] |
Detailed Administration Protocols
The following protocols are designed for mice. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Aseptic technique is mandatory for all parenteral injections.[8]
General Preparation (All Parenteral Routes)
-
Calculate Dose: Based on the animal's most recent body weight, calculate the exact volume of the OPDS solution to be administered.
-
Prepare Syringe: Using a sterile syringe (e.g., 1 mL tuberculin) and an appropriate gauge needle, draw up the calculated volume.
-
Remove Air Bubbles: Ensure all air bubbles are expelled from the syringe to guarantee accurate volume delivery.
-
Animal Restraint: Properly restrain the animal to ensure its safety and prevent injury to the handler. For injections, one person can often perform the procedure; however, a second person to assist with restraint is recommended for trainees.
Protocol: Intraperitoneal (IP) Injection
-
Rationale: This route provides rapid systemic absorption, making it ideal for acute behavioral or pharmacokinetic studies.[15]
-
Materials: 1 mL sterile syringe, 25-27 gauge needle.[14]
Procedure:
-
Restrain the mouse by scruffing the neck and back skin, ensuring the head is immobilized. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly down.[16]
-
Identify the injection site in the lower left or right abdominal quadrant. Crucially, avoid the midline to prevent puncturing the urinary bladder or cecum.[8][16]
-
Insert the needle at a 30-45 degree angle. The depth should be just enough to penetrate the abdominal wall.[15][16]
-
Gently aspirate (pull back on the plunger) to ensure the needle has not entered a blood vessel (no blood) or an organ (no yellow/brown fluid).[16]
-
If the aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol: Subcutaneous (SC) Injection
-
Rationale: This route is used for slower, more sustained absorption. The loose skin over the interscapular area provides a convenient and well-tolerated site.
-
Materials: 1 mL sterile syringe, 25-27 gauge needle.[14]
Procedure:
-
Place the mouse on a solid surface or wire lid.[15]
-
Gently grasp the loose skin between the shoulder blades (the scruff or interscapular area) with your thumb and forefinger to form a "tent".[8][15]
-
Insert the needle into the base of the skin tent, parallel to the animal's body.[15]
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution. A small bleb or bubble will form under the skin.
-
Withdraw the needle and gently press the skin to seal the injection site and prevent leakage.[15]
-
Return the mouse to its cage and monitor.
Protocol: Oral Gavage (PO)
-
Rationale: This method ensures a precise oral dose is delivered directly to the stomach, bypassing issues of taste aversion or variable intake associated with mixing in food/water.[16]
-
Materials: Syringe, flexible plastic or straight/curved metal feeding gavage needle (size-appropriate for mice).[16]
Procedure:
-
Restrain the mouse firmly by the scruff to immobilize the head and prevent biting. The body should be held securely.
-
Introduce the gavage needle tip into the mouth, just behind the incisors.[15]
-
Gently guide the needle along the roof of the mouth and down the esophagus. The needle should slide easily without resistance. NEVER FORCE THE NEEDLE. [15] If you feel resistance, you may be in the trachea; withdraw immediately.
-
Once the needle is properly placed (the tip will be in the stomach), deliver the solution smoothly.
-
Withdraw the needle in one smooth motion.
-
Return the mouse to its cage and monitor closely for any signs of respiratory distress, which could indicate improper administration into the lungs.
Table of Administration Volumes & Needle Sizes for Mice
| Route | Max Volume (Adult Mouse) | Recommended Needle Size | Reference |
| Intravenous (IV) | < 0.2 mL | 27-30 G | [14] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | [14] |
| Subcutaneous (SC) | < 2-3 mL (divide into multiple sites, max 1mL/site) | 25-27 G | [14] |
| Oral (Gavage) | < 1-2 mL | 18-22 G (flexible tube) | [14] |
Post-Administration: Monitoring & Data Integrity
-
Animal Welfare: After administration, all animals should be monitored for adverse reactions, including signs of pain (e.g., hunched posture, piloerection), distress, or site-specific complications (e.g., inflammation at the injection site).
-
Pharmacokinetics: The metabolism of the resulting D-serine is a key consideration. In wild-type mice, D-serine is rapidly cleared (t½ ≈ 1.2 hours) primarily by the enzyme D-amino acid oxidase (DAAO).[5][17][18] This rapid clearance is an important factor in designing dosing schedules. Studies in DAAO knockout mice show a dramatically extended half-life (t½ > 10 hours), highlighting the pivotal role of this enzyme.[5][17][18]
-
Self-Validation: For pharmacokinetic studies, collecting blood samples at various time points post-administration is a direct method of validating successful delivery and characterizing the compound's profile in your model. For behavioral studies, including appropriate vehicle-control groups is the primary method for validating that observed effects are due to the compound and not the administration procedure itself.
Conclusion
The successful administration of O-phospho-D-serine in animal models requires a nuanced understanding of the compound's mechanism, the animal model's specific physiology, and the pharmacokinetic implications of each delivery route. By justifying choices in vehicle preparation, dosage, species selection, and administration method, researchers can generate high-quality, reproducible data that is both scientifically sound and ethically robust. This guide provides the foundational protocols and scientific rationale to achieve that standard.
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in vivo microdialysis for measuring O-phospho-D-serine
An Application Guide to the In Vivo Measurement of O-phospho-D-serine via Microdialysis
Authored by Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed framework for the in vivo measurement of O-phospho-D-serine (OPDS), a phosphorylated derivative of D-serine, using microdialysis. While D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, the physiological role of its phosphorylated form, OPDS, remains largely unexplored.[1] In vivo microdialysis offers a powerful technique to sample the extracellular fluid of specific brain regions in awake, freely-moving subjects, providing invaluable insights into the dynamics of endogenous molecules.[2][3][4] This guide synthesizes established principles of microdialysis for amino acids and neurotransmitters with analytical methodologies suitable for phosphorylated compounds to propose a robust protocol for researchers, neuroscientists, and drug development professionals aiming to investigate the neurochemistry of O-phospho-D-serine. We cover the entire workflow, from surgical implantation of the guide cannula to sample analysis and data validation, emphasizing the scientific rationale behind each step to ensure experimental integrity and reproducibility.
Introduction: The Scientific Context of O-phospho-D-serine
Serine metabolism is a critical hub for numerous cellular processes, providing precursors for the synthesis of proteins, lipids, and nucleotides.[5][6] In the central nervous system (CNS), the L-serine enantiomer can be converted to D-serine by the enzyme serine racemase.[7] D-serine acts as a potent co-agonist at the glycine-binding site of synaptic NMDA receptors, playing a crucial role in glutamatergic neurotransmission, synaptic plasticity, and higher-order cognitive functions.[1][8]
O-phospho-D-serine is the phosphorylated form of D-serine. While its L-isomer, O-phospho-L-serine, is a key intermediate in the primary biosynthesis pathway of L-serine from the glycolytic intermediate 3-phosphoglycerate, the metabolic origin and function of OPDS are not well defined.[5][9] It is known that OPDS can be dephosphorylated by phosphoserine phosphatase, similar to its L-isomer. Investigating the extracellular dynamics of OPDS in real-time could reveal its potential role as a signaling molecule, a metabolic intermediate, or a biomarker for altered serine metabolism in neurological disorders.
In vivo microdialysis is uniquely suited for this exploratory work. The technique involves implanting a small, semi-permeable probe into a target tissue, such as a specific brain region.[10][11] A physiological solution is then slowly perfused through the probe, allowing extracellular molecules to diffuse across the membrane and be collected for analysis.[12] This enables the continuous monitoring of neurochemical fluctuations in relation to behavior, pharmacological intervention, or pathological states.[13][14]
The Serine Metabolism Pathway
Understanding the metabolic context of OPDS is crucial for experimental design and data interpretation. The following diagram illustrates the central pathways of serine biosynthesis and conversion.
Core Principles and Methodological Considerations
Principles of In Vivo Microdialysis
Microdialysis operates on the principle of passive diffusion across a semipermeable membrane. The probe's membrane has a specific molecular weight cut-off (MWCO) that allows small molecules like amino acids to pass while excluding larger molecules like proteins.[10] The efficiency of this process, known as "recovery," is influenced by several factors:
-
Flow Rate: Slower perfusion rates generally result in higher recovery as there is more time for diffusion to occur.[15] A typical range is 0.5-2.0 µL/min.[3][15]
-
Membrane Properties: The length and diameter of the membrane directly affect the surface area available for diffusion.
-
Analyte Characteristics: The diffusion coefficient of the analyte in the tissue tortuosity of the extracellular space influences recovery.
Challenges in Measuring Phosphorylated Amino Acids
Measuring OPDS presents unique challenges compared to its non-phosphorylated counterpart, D-serine:
-
Polarity: The phosphate group makes OPDS highly polar, which can affect its recovery across the dialysis membrane and its retention during chromatographic analysis.
-
Enzymatic Degradation: Extracellular phosphatases could potentially dephosphorylate OPDS to D-serine, altering the true extracellular concentration. Including a phosphatase inhibitor in the perfusion fluid may be necessary, but this must be validated to ensure it doesn't interfere with the assay or local neurochemistry.
-
Low Concentration: The endogenous concentration of OPDS is unknown and may be very low, requiring a highly sensitive analytical method.
-
Chiral Separation: The analytical method must be able to distinguish O-phospho-D-serine from the potentially more abundant O-phospho-L-serine.
Experimental Workflow and Protocols
The following diagram outlines the complete experimental process, from surgical preparation to final data analysis.
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
Rationale: Accurate implantation of a guide cannula into the target brain region is critical for the success of the experiment. The guide cannula secures the placement for the delicate microdialysis probe, which is inserted later in the awake animal.[16] This protocol is adapted for a rodent model.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Guide cannula (e.g., CMA 7)[16]
-
Dental cement and anchor screws
-
Standard surgical tools (scalpel, forceps, etc.), all sterilized
-
Analgesics and antiseptic solutions
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (3-4% for induction, 1.5-2% for maintenance).[16] Confirm proper anesthetic depth via a toe-pinch reflex. Shave the scalp and secure the animal's head in the stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Incision and Skull Exposure: Clean the surgical area with an antiseptic solution. Make a midline sagittal incision to expose the skull. Gently scrape away the periosteum to visualize bregma and lambda landmarks.
-
Coordinate Determination: Using a rodent brain atlas, determine the stereotaxic coordinates (Anterior/Posterior, Medial/Lateral, Dorsal/Ventral) for your brain region of interest.[3] Level the skull by ensuring bregma and lambda are in the same horizontal plane.
-
Craniotomy: Move the drill to the target A/P and M/L coordinates. Drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined D/V coordinate.
-
Securing the Cannula: Secure the guide cannula to the skull using 2-3 small anchor screws and dental cement. Ensure the cement forms a solid, smooth cap.
-
Post-operative Care: Insert a dummy cannula into the guide to keep it patent. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for 5-7 days before beginning the microdialysis experiment to allow for tissue recovery.[3]
Protocol 2: In Vivo Microdialysis and Sample Collection
Rationale: This phase involves collecting extracellular fluid from the target region in an awake, freely-behaving animal. Maintaining a slow, constant flow rate is essential for consistent probe recovery.[15]
Materials:
-
Microdialysis probe (matched to the guide cannula, with an appropriate MWCO, e.g., 20 kDa)
-
Syringe pump
-
Perfusion fluid: Artificial Cerebrospinal Fluid (aCSF). A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂. The solution should be sterile-filtered and pH adjusted to 7.4.
-
Tubing (FEP or similar low-adsorption material)
-
Fraction collector or microcentrifuge tubes, pre-chilled
Procedure:
-
Probe Preparation: Before insertion, flush the microdialysis probe with aCSF at a high flow rate (e.g., 10 µL/min) to remove any glycerol or air bubbles, then reduce to the experimental flow rate (e.g., 1.0 µL/min).[17]
-
System Assembly: Place the animal in the microdialysis experimental chamber. Gently remove the dummy cannula and insert the microdialysis probe into the guide. Connect the probe inlet to the syringe pump and the outlet to the collection vial. Allow the animal to move freely.
-
Equilibration: Begin perfusing the probe with aCSF. Discard the dialysate collected for the first 60-90 minutes. This allows the tissue surrounding the probe to stabilize from the insertion trauma and for the system to reach equilibrium.[18]
-
Baseline Collection: Collect 3-4 baseline samples (e.g., for 20-30 minutes each) to establish the basal extracellular concentration of OPDS. Samples should be collected on ice or in a refrigerated fraction collector to prevent degradation.
-
Experimental Manipulation: Administer the pharmacological agent or introduce the behavioral paradigm of interest.
-
Sample Collection: Continue collecting dialysate fractions at regular intervals for the duration of the experiment.
-
Storage: Immediately after collection, store samples at -80°C until analysis to ensure stability.
Protocol 3: Analytical Quantification of O-phospho-D-serine
Rationale: Due to the expected low concentrations and the need for chiral separation, a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[2] Alternatively, HPLC with fluorescence detection after derivatization with a chiral reagent can be used.[19][20]
Proposed Method: Chiral LC-MS/MS
-
Sample Preparation: Thaw samples on ice. To precipitate any residual proteins, a simple deproteinization step with perchloric acid or acetonitrile may be beneficial.[7] Centrifuge and transfer the supernatant for analysis.
-
Chromatographic Separation:
-
Column: A chiral stationary phase column capable of separating D and L phosphoserine enantiomers is required. Alternatively, a reversed-phase column could be used if the sample is first derivatized with a chiral reagent.
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical for separating polar analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of OPDS) and one or two specific fragment ions. This provides excellent sensitivity and selectivity.
-
Standard Curve: Prepare a standard curve of known OPDS concentrations in aCSF to accurately quantify the concentrations in the dialysate samples.
-
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy.
Data Validation and Interpretation
4.1. Probe Recovery Calibration To estimate the absolute extracellular concentration of OPDS, the in vivo recovery of the probe must be determined. The no-net-flux method is a reliable approach, though time-consuming.[21] A simpler method is to perform post-experiment in vitro calibration.
In Vitro Recovery Protocol:
-
After the in vivo experiment, carefully remove the probe.
-
Submerge the probe membrane in a beaker containing a known concentration of OPDS in aCSF (C_solution).
-
Perfuse the probe with blank aCSF at the same flow rate used in vivo.
-
Collect several dialysate fractions and measure the OPDS concentration (C_dialysate).
-
Calculate the percent recovery: Recovery (%) = (C_dialysate / C_solution) x 100 .
-
The absolute extracellular concentration can then be estimated by dividing the concentration measured in the in vivo dialysates by the fractional recovery (Recovery % / 100).
| Parameter | Typical Range/Value | Rationale & Considerations |
| Probe MWCO | 10-20 kDa | Allows free passage of small molecules (OPDS MW: 185.07 g/mol ) while excluding proteins.[10][22] |
| Perfusion Flow Rate | 0.5 - 2.0 µL/min | Balances analyte recovery with temporal resolution. Slower rates increase recovery but reduce the number of samples per unit time.[15] |
| Sample Collection Interval | 20 - 30 min | Provides good temporal resolution to observe dynamic changes following stimulation.[18] |
| Expected In Vitro Recovery | 10 - 30% | Highly dependent on flow rate and probe characteristics. Must be determined empirically. |
| Analytical LOD (LC-MS/MS) | Low nM to pM range | Necessary to detect potentially low endogenous concentrations of OPDS. |
Conclusion
This application note provides a comprehensive, albeit foundational, protocol for measuring O-phospho-D-serine using in vivo microdialysis. The successful application of this technique hinges on meticulous surgical technique, stable and consistent microdialysis perfusion, and a highly sensitive, validated analytical method. By quantifying the extracellular dynamics of OPDS, researchers can begin to elucidate the functional significance of this understudied molecule in the central nervous system, potentially opening new avenues for understanding brain metabolism and developing novel therapeutic strategies for neurological and psychiatric disorders.
References
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Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 7(7), 640-657. [Link]
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Song, P., et al. (2012). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Journal of Visualized Experiments, (67), e4235. [Link]
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Kuhbacher, T., et al. (2012). In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters. Analytical Chemistry, 84(13), 5639-5646. [Link]
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Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), e58310. [Link]
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Shamsi, Z., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1266-1275. [Link]
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Leenaars, C. H. C. (2021). Microdialysis guide cannula implantation surgery. protocols.io. [Link]
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Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. Website. [Link]
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Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]
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CMA Microdialysis. Microdialysis for Basic Research. CMA Microdialysis Website. [Link]
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Papouin, T., & Haydon, P. G. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol, 8(2), e2698. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Website. [Link]
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Toufighi, K., et al. (2019). The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. The Plant Journal, 98(1), 106-121. [Link]
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ResearchGate. (n.d.). Schematic of the major pathways of serine metabolism in a mammalian liver. ResearchGate Website. [Link]
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Li, H., & Zhang, T. (2023). Roles of the quantification of serine in the brain. Exploratory Research and Hypothesis in Medicine, 8(3), 253-255. [Link]
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Bertin Bioreagent. (n.d.). O-Phospho-D-Serine. Bertin Bioreagent Website. [Link]
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Horio, M., et al. (2017). Alteration in plasma and striatal levels of d-serine after d-serine administration with or without nicergoline: An in vivo microdialysis study. Pharmacology Research & Perspectives, 5(5), e00346. [Link]
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Sun, L., et al. (2024). Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation. Frontiers in Oncology, 14, 1378817. [Link]
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Kalhan, S. C., & Hanson, R. W. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1949. [Link]
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Liu, J., et al. (2024). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 14, 1362007. [Link]
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Mothet, J. P., et al. (2015). Investigating brain D-serine: advocacy for good practices. Frontiers in Neural Circuits, 9, 76. [Link]
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Papouin, T., & Haydon, P. G. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol, 8(2), e2698. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Serine. HELIX Chromatography Website. [Link]
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Singh, A., & Kumar, A. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(5), 457-468. [Link]
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Shikanai, T., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 9, 101737. [Link]
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Hashimoto, A., et al. (1995). Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis. Neuroscience, 66(3), 635-643. [Link]
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Rosenberg, D., et al. (2010). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Journal of Visualized Experiments, (41), e2056. [Link]
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Kim, H. Y., Akbar, M., & Kim, Y. S. (2010). Phosphatidylserine in the Brain: Metabolism and Function. Progress in Lipid Research, 49(2), 198-211. [Link]
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National Center for Biotechnology Information. (n.d.). O-phospho-D-serine. PubChem Compound Database. [Link]
-
Furuya, S., et al. (2009). Brain-specific Phgdh Deletion Reveals a Pivotal Role for l-Serine Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain. Journal of Biological Chemistry, 284(36), 24394-24404. [Link]
-
RayBiotech. (n.d.). O-Phospho-D-Serine. RayBiotech Website. [Link]
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Henneberger, C., et al. (2014). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in Synaptic Neuroscience, 6, 12. [Link]
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Rooyackers, O. (2005). Microdialysis to investigate tissue amino acid kinetics. Current Opinion in Clinical Nutrition and Metabolic Care, 8(1), 77-82. [Link]
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Beverly, J. L., et al. (1991). Microdialysis as a tool to measure dietary and regional effects on the complete profile of extracellular amino acids in the hypothalamus of rats. Journal of Nutrition, 121(11), 1731-1739. [Link]
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Shiraishi, I., & Salt, T. E. (1995). Microdialysis with high NaCl causes central release of amino acids and dopamine. Brain Research, 697(1-2), 121-130. [Link]
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Leenaars, C. H. C. (2017). Amino acids in microdialysates. Utrecht University Research Portal. [Link]
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Psenakova, K., et al. (2021). Phosphorylated and Phosphomimicking Variants May Differ—A Case Study of 14-3-3 Protein. Frontiers in Molecular Biosciences, 8, 755255. [Link]
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Mass Spectrometry-Based Analysis of D-Serine Phosphoproteins: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-serine, a prominent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is a critical regulator of synaptic plasticity and neuronal signaling.[1][2][3] While its role as a gliotransmitter is well-established, the potential for post-translational modifications, such as phosphorylation, to modulate its function remains a nascent and compelling field of inquiry. This application note provides a comprehensive guide for the mass spectrometry-based analysis of D-serine phosphoproteins. We delve into the core principles and practical protocols for sample preparation, phosphopeptide enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, tailored for the unique context of D-serine. This guide is intended to empower researchers to explore the D-serine phosphoproteome and uncover novel regulatory mechanisms in neurological health and disease.
Introduction: The Significance of D-Serine and the Frontier of its Phosphorylation
D-serine is a key player in the central nervous system, primarily acting as a co-agonist at the glycine site of NMDA receptors, thereby modulating excitatory neurotransmission.[4][5][6] Its synthesis from L-serine by serine racemase and its subsequent release from both neurons and glial cells highlight a complex regulatory network governing synaptic activity.[1][7][8] Dysregulation of D-serine signaling has been implicated in a range of neurological and psychiatric disorders, making the enzymes and transporters involved in its metabolism attractive therapeutic targets.[1][2]
Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, regulating protein function, localization, and interaction networks.[9][10] While the study of L-serine phosphorylation is a cornerstone of signal transduction research, the investigation of D-serine phosphorylation is a largely unexplored frontier. The discovery of phosphorylated D-serine-containing proteins would open up new avenues for understanding the regulation of NMDA receptor signaling and other D-serine-dependent processes.
Mass spectrometry has emerged as the definitive tool for the large-scale identification and quantification of protein phosphorylation.[11][12][13] However, the unique stereochemistry of D-serine necessitates a careful consideration and adaptation of existing phosphoproteomic workflows. This guide provides the technical framework for such an endeavor.
The Analytical Challenge: Navigating the Complexities of Phosphoproteomics
The analysis of phosphoproteins by mass spectrometry is inherently challenging due to several factors:
-
Low Stoichiometry: Phosphorylation events are often substoichiometric, meaning only a small fraction of a protein population is phosphorylated at a given site at any time.[9][10]
-
Signal Suppression: The presence of the negatively charged phosphate group can suppress the ionization efficiency of peptides in positive-ion mode mass spectrometry.[12][14]
-
Labile Nature of the Phosphate Group: During collision-induced dissociation (CID), the phosphate group can be easily lost as a neutral loss of phosphoric acid (98 Da), leading to ambiguous spectra and difficulty in pinpointing the exact phosphorylation site.[15]
-
Dynamic Range: Phosphorylated proteins are often low-abundance regulatory proteins, making their detection in a complex cellular lysate challenging.[9]
These challenges are compounded when investigating the novel territory of D-serine phosphorylation, where the prevalence and dynamics of this modification are unknown.
Experimental Workflow: A Step-by-Step Guide
The successful analysis of D-serine phosphoproteins hinges on a meticulously executed workflow, from sample preparation to data analysis.
Figure 1: Overall workflow for the mass spectrometry-based analysis of D-serine phosphoproteins.
Sample Preparation: Laying the Foundation for Discovery
The goal of sample preparation is to efficiently extract proteins, digest them into peptides, and preserve the phosphorylation state.
Protocol 1: Protein Extraction and Digestion
-
Cell/Tissue Lysis:
-
Harvest cells or grind frozen tissue in a lysis buffer containing phosphatase and protease inhibitors. A urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) is recommended for efficient protein denaturation and solubilization.
-
Sonicate or mechanically disrupt the sample to ensure complete cell lysis and shear nucleic acids.
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford or BCA assay).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30-60 minutes at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by acidification with formic acid or trifluoroacetic acid to a final pH of <3.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Phosphopeptide Enrichment: Isolating the Needles from the Haystack
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides prior to LC-MS/MS analysis is a critical step.[16][17][18] The two most common methods are Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC).[14][19][20]
Sources
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Troubleshooting & Optimization
Technical Support Center: O-Phospho-D-Serine Solubility Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for O-Phospho-D-Serine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively preparing aqueous solutions of O-Phospho-D-Serine. Our goal is to explain the scientific principles behind the dissolution process, ensuring reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve O-Phospho-D-Serine in pure water or a standard neutral buffer (e.g., PBS pH 7.4). The powder just suspends and won't go into solution. What's happening?
A1: The primary reason for poor solubility at neutral pH is the zwitterionic nature of O-Phospho-D-Serine.
Scientific Explanation: O-Phospho-D-Serine is an amino acid derivative containing multiple ionizable groups: a carboxylic acid group, a primary amine group, and a phosphate group.[1] The overall charge of the molecule is highly dependent on the pH of the solution.[2]
-
At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net charge of zero.
-
In this zwitterionic state, the intermolecular electrostatic attractions are at their strongest, leading to the formation of a stable crystal lattice that is difficult for a solvent like water to break apart. This results in minimal solubility.[3]
For O-Phospho-Serine, the relevant pKa values are approximately 2.1 for the carboxyl group, 5.7 for the second ionization of the phosphate group, and 9.7 for the amino group.[4] The isoelectric point (pI) is estimated to be around pH 3.9. Your neutral buffer (pH ~7.4) is closer to this point of minimum solubility than buffers at more acidic or alkaline pH values.
Q2: What is the optimal pH to achieve maximum solubility for O-Phospho-D-Serine?
A2: To maximize solubility, you must adjust the pH of your solvent away from the isoelectric point (pI ≈ 3.9). Preparing a slightly alkaline solution (pH 8.0-9.0) is the most common and effective strategy.
Scientific Explanation: By shifting the pH, you alter the protonation state of the functional groups and impart a net negative charge on the molecule.
-
At Low pH (e.g., < 2): The amino group is protonated (-NH3+) and the carboxyl group is protonated (-COOH). The molecule carries a net positive charge.
-
At High pH (e.g., > 8): The carboxyl group is deprotonated (-COO-), the phosphate group is deprotonated (-PO4^2-), and the amino group is deprotonated (-NH2). The molecule carries a strong net negative charge.
This net charge disrupts the strong intermolecular forces, allowing for favorable interactions with polar water molecules and significantly enhancing solubility.[5] While acidic conditions would also improve solubility, alkaline conditions are generally preferred to ensure the stability of the phosphate ester bond, which can be susceptible to hydrolysis under harsh acidic conditions over long-term storage.[6]
Q3: Can you provide a reliable, step-by-step protocol for preparing a concentrated aqueous stock solution of O-Phospho-D-Serine?
A3: Certainly. The following protocol utilizes pH adjustment to ensure complete dissolution. This method is designed to be self-validating; you will observe the compound dissolving as the pH is adjusted.
Protocol: Preparation of a 100 mM O-Phospho-D-Serine Stock Solution
Materials:
-
O-Phospho-D-Serine powder (MW: 185.07 g/mol )[7]
-
High-purity water (e.g., Milli-Q® or equivalent)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate volumetric flasks and labware
Procedure:
-
Weigh the Compound: Weigh out 18.51 mg of O-Phospho-D-Serine for every 1 mL of final solution volume to achieve a 100 mM concentration.
-
Initial Suspension: Add the powder to a beaker or flask containing approximately 80% of the final desired volume of high-purity water. The powder will likely not dissolve at this stage and will form a white suspension.
-
pH Adjustment (The Critical Step):
-
Place the beaker on a stir plate with a magnetic stir bar.
-
Slowly add 1 M NaOH dropwise while monitoring the pH.
-
As you add the base, you will notice the suspension begin to clear. Continue adding NaOH until the pH reaches approximately 8.0-8.5 and all the solid material has completely dissolved, resulting in a clear solution.
-
-
Final Volume Adjustment: Once the solution is clear, transfer it to a volumetric flask. Rinse the original beaker with a small amount of water and add it to the flask to ensure a complete transfer. Adjust the final volume with water.
-
Final pH Check (Optional but Recommended): If your downstream application is highly pH-sensitive, you can back-titrate with 1 M HCl to your desired final pH (e.g., 7.4). Note that significantly lowering the pH may risk precipitation if the concentration is very high.
-
Sterilization and Storage: Sterile filter the solution through a 0.22 µm filter into a sterile container. For long-term storage, aliquot and store at -20°C.[8]
Visualization of Key Concepts
The following diagrams illustrate the chemical principles and workflow discussed.
Caption: Recommended workflow for dissolving O-Phospho-D-Serine.
Quantitative Data & Buffer Compatibility
Q4: What is the maximum achievable concentration of O-Phospho-D-Serine in aqueous buffers?
A4: The solubility is highly dependent on the final pH of the solution. Based on supplier data and empirical results, the following can be expected:
| Solvent / Buffer System | Reported Solubility | Equivalent Concentration (approx.) | Notes |
| Water (with pH adjustment) | ≥ 18.5 mg/mL [8] | ≥ 100 mM | Requires pH adjustment as per the protocol above. |
| PBS (pH 7.2) | 10 mg/mL [9] | ~54 mM | This is achievable, but dissolution may be slow without slight pH elevation. |
| DMSO | < 1.85 mg/mL [8] | < 10 mM | Not recommended as a primary solvent. |
These values are for guidance. The maximum solubility you achieve may vary slightly based on buffer composition, purity, and temperature.
Q5: Are there any buffer components or conditions I should avoid when working with O-Phospho-D-Serine?
A5: Yes, certain components can cause precipitation or stability issues.
-
Divalent Cations: Be cautious with buffers containing high concentrations of calcium (Ca²⁺) or magnesium (Mg²⁺). Phosphate groups can form insoluble salts with these cations, leading to precipitation. [10]If these are required for your experiment, prepare the O-Phospho-D-Serine stock solution in a simple buffer (e.g., Tris or HEPES) first, and then add it to the final reaction buffer.
-
Strongly Acidic Conditions: While the compound is soluble at low pH, prolonged storage in strong acid (pH < 2) is not recommended due to the potential for hydrolysis of the phosphate ester bond.
-
Phosphatase Contamination: Ensure all solutions and labware are free from phosphatase contamination, especially for cell-based assays, as these enzymes will dephosphorylate the compound.
By understanding the chemical properties of O-Phospho-D-Serine, particularly its pH-dependent charge, researchers can overcome common solubility challenges and prepare solutions with confidence.
References
-
Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Retrieved from [Link]
-
RayBiotech. (n.d.). O-Phospho-D-Serine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. Retrieved from [Link]
-
RSC Publishing. (2022, June 21). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews. Retrieved from [Link]
-
PubChem. (n.d.). O-phospho-D-serine. Retrieved from [Link]
-
ACS Publications. (2021, September 23). Refined Structures of O-Phospho-l-serine and Its Calcium Salt by New Multinuclear Solid-State NMR Crystallography Methods. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Iupr.ru. (2021). SOLUTION OF PROTEINS AND FACTORS AFFECTING IT. Retrieved from [Link]
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- 9. caymanchem.com [caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
stability of O-phospho-D-serine in solution over time
Welcome to the technical support center for O-phospho-D-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and validated protocols for working with this important phosphorylated amino acid. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the critical factor of its stability in solution.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of O-phospho-D-serine.
Q1: What are the optimal storage conditions for O-phospho-D-serine?
A1: Proper storage is the first and most critical step to ensure the stability of O-phospho-D-serine. The recommended conditions differ for the solid compound and its solutions.
-
Solid Form: O-phospho-D-serine powder is chemically stable and should be stored at -20°C for long-term use, with suppliers guaranteeing stability for up to three years under these conditions.[1][2]
-
In Solution: Once dissolved, O-phospho-D-serine is more susceptible to degradation. Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[2][3] Under these conditions, solutions are generally stable for at least one year.[2][3]
Table 1: Recommended Storage Conditions for O-Phospho-D-Serine
| Form | Storage Temperature | Recommended Duration | Key Consideration |
| Solid (Powder) | -20°C | Up to 3 years[2] | Keep desiccated to prevent moisture absorption. |
| Aqueous Solution | -80°C | Up to 1 year[2][3] | Aliquot to avoid freeze-thaw cycles. |
| In-use Dilutions | 2-8°C | < 24 hours | Prepare fresh daily for best results. |
Q2: What are the primary degradation pathways for O-phospho-D-serine in solution?
A2: The stability of O-phospho-D-serine in solution is primarily threatened by two chemical reactions: hydrolysis and β-elimination. Understanding these pathways is key to mitigating degradation.
-
Hydrolysis: This is the most common degradation pathway, where the phosphoester bond is cleaved by water, yielding D-serine and inorganic phosphate.[4] This reaction can occur non-enzymatically, and its rate is influenced by pH and temperature. While phosphoesters like O-phospho-D-serine are relatively stable in neutral conditions (pH 5.0-8.0), the rate of hydrolysis can increase in strongly acidic or alkaline solutions.[5][6]
-
β-Elimination: Under alkaline conditions, a base can abstract the α-proton, leading to the elimination of the phosphate group and the formation of a dehydroalanine intermediate.[7] This intermediate is highly reactive and can participate in further reactions, such as Michael addition with nucleophiles present in the solution.[7]
Diagram 1: Key Degradation Pathways of O-Phospho-D-Serine
A schematic of the two main non-enzymatic degradation routes.
Q3: My experiment involves a biological matrix (e.g., cell lysate, serum). What special precautions are necessary?
A3: Biological matrices introduce a significant stability risk: enzymatic degradation. These samples contain various enzymes, most notably phosphoserine phosphatases (PSP) , which efficiently catalyze the hydrolysis of O-phospho-D-serine to D-serine.[8][9][10]
Mitigation Strategies:
-
Add Phosphatase Inhibitors: Immediately supplement your biological samples with a broad-spectrum phosphatase inhibitor cocktail.
-
Heat Inactivation: If compatible with your downstream analysis, heat the sample (e.g., 95°C for 5-10 minutes) to denature enzymes.
-
Maintain Low Temperature: Perform all sample preparation steps on ice to reduce enzymatic activity.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for potential degradation.
Q4: How can I monitor the stability of O-phospho-D-serine in my specific experimental buffer?
A4: The most direct way to assess stability is by conducting a time-course experiment using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[11][12] You can monitor the decrease in the O-phospho-D-serine peak area and the corresponding increase in the D-serine peak area over time. LC-MS/MS offers even higher sensitivity and specificity for this analysis.[13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during experiments with O-phospho-D-serine.
Diagram 2: Troubleshooting Workflow for O-Phospho-D-Serine Instability
A step-by-step guide to diagnosing stability issues.
Problem: I'm observing a rapid loss of my compound, confirmed by HPLC.
-
Potential Cause 1: Enzymatic Degradation. If you are working with any non-purified biological material, the presence of phosphatases is the most likely culprit.[9][10]
-
Solution: As detailed in FAQ Q3, the immediate addition of a potent phosphatase inhibitor cocktail is essential. Validate the effectiveness of the inhibitor cocktail in your specific matrix.
-
-
Potential Cause 2: Chemical Instability. The pH of your buffer may be promoting hydrolysis or β-elimination.
-
Solution: Measure the pH of your final solution. If it is outside the optimal range of ~6.0-8.0, adjust it accordingly. For experiments requiring alkaline conditions, be aware that the compound's half-life will be significantly reduced, and experiments should be conducted rapidly.
-
Problem: My results show high variability between replicates or experiments.
-
Potential Cause 1: Inconsistent Sample Handling. Variability can be introduced by differences in incubation times, temperatures, or delays between sample preparation and analysis.
-
Solution: Standardize your workflow meticulously. Use timers, ensure all samples are handled on ice, and analyze them in a consistent order and timeframe.
-
-
Potential Cause 2: Freeze-Thaw Degradation. Reusing a master stock solution that has been repeatedly frozen and thawed can introduce significant variability, as degradation occurs with each cycle.[3]
-
Solution: Always prepare single-use aliquots of your stock solution immediately after preparation and store them at -80°C.[2] Discard any unused portion of a thawed aliquot.
-
Experimental Protocols
Protocol 1: Preparation and Storage of O-Phospho-D-Serine Stock Solutions
This protocol ensures the preparation of a stable, reliable stock solution for downstream experiments.
-
Pre-analysis: Allow the O-phospho-D-serine powder container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the cold powder.
-
Weighing: Accurately weigh the required amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of an appropriate solvent. High-purity water or a simple buffer (e.g., 10 mM HEPES, pH 7.4) are common choices. Ensure complete dissolution by vortexing. Sonication can be used if necessary.[2]
-
Concentration Check: If possible, verify the concentration of the stock solution spectrophotometrically or via a calibrated HPLC system.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) and transfer them to a -80°C freezer for long-term storage.
Protocol 2: Kinetic Stability Assessment using HPLC-UV
This protocol provides a framework for evaluating the stability of O-phospho-D-serine in a specific buffer.
-
Preparation: Prepare a solution of O-phospho-D-serine in your test buffer at the final experimental concentration.
-
Incubation: Place the solution in the intended experimental conditions (e.g., a 37°C water bath).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any potential degradation by either snap-freezing the aliquot in liquid nitrogen or by adding an equal volume of a stop solution (e.g., 1 M perchloric acid, if compatible with your HPLC method) and placing it on ice.
-
HPLC Analysis:
-
Column: Use a suitable column for separating polar compounds, such as a mixed-mode stationary phase column.[12]
-
Mobile Phase: A simple isocratic mobile phase of water, acetonitrile, and a buffer like phosphoric acid can be effective.[12]
-
Detection: Monitor the elution profile at a low UV wavelength, typically 200-210 nm.[12]
-
Quantification: Create a standard curve with freshly prepared O-phospho-D-serine. Calculate the percentage of the initial compound remaining at each time point by comparing peak areas to the T=0 sample.
-
References
-
RayBiotech. (n.d.). O-Phospho-D-Serine. RayBiotech. [Link]
-
George, P., & Rutman, R. J. (1989). Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds. PubMed. [Link]
-
Wikipedia. (n.d.). Phosphoserine phosphatase. Wikipedia. [Link]
-
Angelucci, E., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. PMC - PubMed Central. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Organic Phosphates. Chemistry LibreTexts. [Link]
-
Stein, W. H., & Moore, S. (1976). Decomposition of phosphoserine and phosphothreonine during acid hydrolysis. PubMed. [Link]
-
Meyer, H. E., et al. (2006). Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides. NIH. [Link]
-
ResearchGate. (n.d.). (Top) Reactions of the phosphoserine pathway: Actions of.... ResearchGate. [Link]
-
Masters, P. M. (1985). In vivo decomposition of phosphoserine and serine in noncollagenous protein from human dentin. PubMed. [Link]
-
Angelucci, E., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. MDPI. [Link]
-
Li, M., & Zhang, Y. (2023). Roles of the quantification of serine in the brain. PMC - NIH. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Technologies. [Link]
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. O-Phospho-L-serine | GluR | Endogenous Metabolite | NMDAR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decomposition of phosphoserine and phosphothreonine during acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Phospho-D-Serine, 500MG | Labscoop [labscoop.com]
- 9. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]
- 10. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Phosphoserine on Primesep B Column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quantifying Endogenous O-phospho-D-serine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Hurdle
O-phospho-D-serine is a phosphorylated form of D-serine, a critical neuromodulator in the mammalian central nervous system.[1] Its quantification is fraught with challenges due to its low physiological abundance, the presence of its highly abundant stereoisomer, O-phospho-L-serine (O-P-L-Ser), and the inherent difficulties in analyzing phosphorylated compounds.[1][2] This guide is structured to address these specific issues head-on, providing you with the rationale behind experimental choices and robust, self-validating protocols.
Core Challenges at a Glance
| Challenge | Description | Key Considerations |
| Isomeric Interference | O-P-D-Ser and O-P-L-Ser are enantiomers, possessing identical physical and chemical properties in an achiral environment, making their separation a primary obstacle.[3][4] | Chiral chromatography or derivatization is essential. |
| Low Endogenous Abundance | O-P-D-Ser is present at very low concentrations in biological matrices, often below the limit of detection of standard analytical methods.[2][5] | Highly sensitive detection methods like mass spectrometry and sample enrichment techniques are required.[6][7] |
| Sample Matrix Complexity | Biological samples (e.g., brain tissue, cerebrospinal fluid) contain a multitude of interfering substances that can suppress analytical signals or co-elute with the analyte of interest.[8] | Robust sample preparation, including protein precipitation, lipid removal, and solid-phase extraction, is crucial.[8][9] |
| Analyte Stability | Phosphorylated molecules can be labile and susceptible to enzymatic degradation by phosphatases during sample collection and preparation.[6][9] | Immediate freezing of samples and the use of phosphatase inhibitors are critical to preserve the integrity of O-P-D-Ser.[9] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the quantification of endogenous O-P-D-Ser.
Sample Preparation
Q1: My O-P-D-Ser signal is very low or undetectable. What could be the issue?
A1: This is a common problem stemming from the low endogenous levels of O-P-D-Ser and potential sample degradation.
-
Troubleshooting Steps:
-
Verify Sample Handling: Ensure that tissue or fluid samples were snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[9] It is critical to inhibit enzymatic activity that can degrade your analyte.
-
Incorporate Phosphatase Inhibitors: During homogenization and lysis, the use of a broad-spectrum phosphatase inhibitor cocktail is non-negotiable to prevent dephosphorylation of O-P-D-Ser.[6][9]
-
Optimize Protein Precipitation: Inefficient protein removal can lead to ion suppression in mass spectrometry. Evaluate different precipitation agents (e.g., ice-cold acetonitrile, methanol, or trichloroacetic acid) to determine the most effective one for your sample matrix.
-
Consider Enrichment Strategies: For extremely low-abundance samples, phosphopeptide enrichment techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography can be adapted to enrich for O-P-D-Ser.[6][9]
-
Q2: I'm seeing a lot of background noise and interfering peaks in my chromatogram. How can I clean up my sample more effectively?
A2: A complex sample matrix is a major source of interference. A multi-step cleanup protocol is often necessary.
-
Troubleshooting Steps:
-
Implement Solid-Phase Extraction (SPE): After protein precipitation, use an appropriate SPE cartridge (e.g., mixed-mode or hydrophilic interaction liquid chromatography - HILIC) to remove salts and other polar interferences.
-
Lipid Removal: For lipid-rich samples like brain tissue, consider a liquid-liquid extraction (LLE) or a specialized lipid removal product to prevent contamination of your analytical column and reduce ion suppression.[8]
-
Methodical Approach to Sample Prep:
Caption: Optimized sample preparation workflow for O-P-D-Ser analysis.
-
Chromatographic Separation
Q3: I can't separate O-P-D-Ser from O-P-L-Ser. What are my options?
A3: Achieving chiral separation is the cornerstone of this analysis. You have two primary strategies: chiral columns or pre-column derivatization.
-
Strategy 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Utilizes a stationary phase with a chiral selector that interacts differently with the two enantiomers, leading to different retention times.[3][10] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers.[4][10]
-
Expert Insight: Method development will be required to optimize the mobile phase composition (often a mix of organic solvent and a buffer) and temperature to achieve baseline resolution.[11][12]
-
-
Strategy 2: Chiral Derivatization
-
Principle: React O-P-D-Ser and O-P-L-Ser with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase column.[13]
-
Common Reagent: Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) or similar reagents can be used.[14]
-
Caution: Derivatization reactions must be optimized for completion to ensure accurate quantification. Any unreacted analyte will not be detected, leading to underestimation.
-
Q4: My peak shape is poor (e.g., broad, tailing). What's causing this?
A4: Poor peak shape can result from several factors, from the sample matrix to chromatographic conditions.
-
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample, especially from a complex matrix, can lead to peak distortion. Try diluting your sample.
-
Mobile Phase Mismatch: Ensure your sample is reconstituted in a solvent that is of equal or weaker elution strength than your initial mobile phase.
-
Secondary Interactions: The phosphate group can have strong interactions with the stationary phase or metal components of the HPLC system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.
-
Column Contamination: If the problem develops over time, your column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.[15]
-
Detection and Quantification
Q5: How do I ensure my quantification is accurate, especially given the low analyte levels?
A5: Accurate quantification hinges on a well-validated method and the use of appropriate internal standards.
-
Internal Standard Selection: The gold standard is a stable isotope-labeled version of the analyte (e.g., O-phospho-D-serine-¹³C₃,¹⁵N). This will co-elute with the endogenous analyte and experience similar matrix effects and ionization suppression, providing the most accurate correction.
-
Method Validation: A rigorous validation process is essential and should follow regulatory guidelines where applicable.[16] Key parameters to assess include:
-
Specificity: The ability to detect the analyte without interference.[16]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[11][17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.[17]
-
Accuracy and Precision: Assessed through replicate analyses of quality control (QC) samples at different concentrations.[16][17]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.[12]
-
Q6: What is the most suitable detection method for O-P-D-Ser?
A6: Due to the low endogenous concentrations and the need for high specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][18]
-
Why LC-MS/MS?
-
Sensitivity: Can detect analytes at the picogram to femtogram level.
-
Specificity: By using Multiple Reaction Monitoring (MRM), you can monitor specific precursor-to-product ion transitions for O-P-D-Ser, significantly reducing the chances of interference from other molecules.
-
Workflow Diagram:
Caption: Schematic of an LC-MS/MS system for chiral analysis.
-
Detailed Protocol: Chiral LC-MS/MS Quantification of O-P-D-Serine
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation
-
Weigh frozen tissue sample (~50 mg) and homogenize in 1 mL of ice-cold Acetonitrile:Methanol:Water (40:40:20 v/v/v) containing a phosphatase inhibitor cocktail.
-
Add stable isotope-labeled internal standard.
-
Vortex for 2 minutes and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. Chiral LC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimize to achieve separation of O-P-D-Ser and O-P-L-Ser. A typical starting point is a shallow gradient from 95% A to 80% A over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
3. MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: These must be determined empirically by infusing pure standards. A likely transition would be the loss of the phosphate group.
-
Example Precursor Ion (m/z): 184.0 (for [M-H]⁻)
-
Example Product Ion (m/z): 78.9 (for [PO₃]⁻)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize signal intensity for your specific transitions.
References
- Ito, T., et al. (2007). Enzymatic Assay of D-serine Using D-serine Dehydratase From Saccharomyces Cerevisiae. Analytical Biochemistry.
- Ito, T., et al. (2007). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae. ResearchGate.
- Dong, M. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International.
- Bertin Bioreagent. (n.d.). O-Phospho-D-Serine. Bertin Bioreagent.
- Pseudomonas Aeruginosa Metabolome Database. (n.d.). Phosphoserine (PAMDB000113). PAMDB.
- Cravatt, B.F., et al. (n.d.). Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry. Methods in Enzymology.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Technologies.
- National Center for Biotechnology Information. (n.d.). dl-O-Phosphoserine. PubChem.
- Al-Saeed, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health.
- Reddy, B., & Reddy, G. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
- Kumar, A., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
- Sigma-Aldrich. (n.d.). DL-Serine Assay Kit (MAK352). Sigma-Aldrich.
- Uddin, M. N., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Thingholm, T. E., et al. (2009). Analytical strategies for phosphoproteomics. Proteomics.
- MedchemExpress. (n.d.). DL-O-Phosphoserine. MedchemExpress.com.
- Li, S., & Zhang, Y. (2023). Roles of the quantification of serine in the brain. National Institutes of Health.
- Humphrey, S. J., et al. (2021). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. PMC.
- U.S. National Library of Medicine. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. National Institutes of Health.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent.
- Wolosker, H. (2018). The rise and fall of the D-serine-mediated gliotransmission hypothesis. PMC.
- Kolodiazhnyi, O. I., et al. (2004). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry.
- BenchChem. (2025). A Comparative Guide to D-Serine Measurement Methods for Researchers and Drug Development Professionals. BenchChem.
- ResearchGate. (2025). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. ResearchGate.
- National Center for Biotechnology Information. (n.d.). O-phospho-D-serine. PubChem.
- In-Hee, K., et al. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers.
- ResearchGate. (2004). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. ResearchGate.
- Seydou, M., et al. (1984). Identification and assay of phosphoserine and tyrosine-O-sulphate in fibrinopeptides by reversed-phase high-performance liquid chromatography. PubMed.
- Le Douce, J., et al. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. PMC.
- ResearchGate. (n.d.). Pathways involved in D-serine, L-serine and glycine acquisition and... ResearchGate.
- Rosenberg, D., et al. (2013). Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. PMC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Keglevich, A., et al. (n.d.). SEPARATION OF THE ENANTIOMERS OF P-CHIRAL CYCLIC PHOSPHORUS COMPOUNDS. The Distant Reader.
- Bailey, T. J., et al. (2010). The inhibitor of phagocytosis, O-phospho-L-serine, suppresses Müller glia proliferation and cone cell regeneration in the light-damaged zebrafish retina. PubMed.
- Lermyte, F., et al. (2017). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. PMC.
- Kakeya, M., et al. (2024). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution. Kyoto University Research Information Repository.
- Papouin, T., & Oliet, S. H. R. (2014). d-Serine's Journey Between Stars and Synapses. PMC.
- Strasser, A., et al. (2016). Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats. PMC.
- Labscoop. (n.d.). O-Phospho-D-Serine, 500MG. Labscoop.
- Inoue, R., et al. (2012). Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice. PubMed.
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 7. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
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- 15. HPLC故障排除指南 [sigmaaldrich.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing O-Phospho-D-Serine Concentration for Cell-Based Assays
Welcome to the technical support center for the effective use of O-phospho-D-serine in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental design, ensuring the integrity and reproducibility of your results.
Introduction: The Role of O-Phospho-D-Serine in Cellular Systems
O-phospho-D-serine is a phosphorylated derivative of D-serine, a crucial neuromodulator in the central nervous system. D-serine acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity, learning, and memory.[1] In cell-based assays, O-phospho-D-serine often serves as a cell-permeable precursor or "pro-drug" for D-serine.[2] Once inside or at the surface of the cell, it is enzymatically dephosphorylated by cellular phosphatases to release D-serine, which can then exert its biological effects.[2][3]
This guide will walk you through the critical steps of optimizing O-phospho-D-serine concentration, from initial experimental design to troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with O-phospho-D-serine.
Q1: What is the primary mechanism of action of exogenously applied O-Phospho-D-serine in cell-based assays?
A1: The primary mechanism is its conversion to D-serine by endogenous cellular phosphatases.[2][3] O-phospho-D-serine itself is generally considered to have weak direct activity at relevant receptors, such as being a weak agonist for the metabotropic glutamate receptor mGluR4.[2] Therefore, the observed biological effects are typically attributable to the localized release of D-serine.
Q2: Why would I use O-Phospho-D-serine instead of D-serine directly?
A2: There are several potential advantages to using the phosphorylated form:
-
Sustained Release: The enzymatic conversion of O-phospho-D-serine can provide a more sustained and localized release of D-serine compared to a bolus application of D-serine, which may be rapidly cleared or desensitize receptors.
-
Overcoming Transport Limitations: In some experimental systems, the transport of D-serine across the cell membrane might be a limiting factor.[4] While information on the direct transport of O-phospho-D-serine is limited, its different chemical properties may allow for more efficient cellular entry in certain cell types.
-
Investigating Phosphatase Activity: O-phospho-D-serine can be used as a tool to probe the activity of cellular ecto- and endo-phosphatases.
Q3: What is a good starting concentration for my experiments?
A3: Due to variability in phosphatase activity across different cell types and culture conditions, there is no universal starting concentration. A logical approach is to perform a dose-response experiment. As a general guideline, you can start with a concentration range that is 10- to 100-fold higher than the known effective concentration of D-serine for your specific assay. For many neuronal cultures, D-serine is effective in the 10-100 µM range for NMDA receptor-mediated events.[5] Therefore, a starting range for O-phospho-D-serine could be from 100 µM to 10 mM. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint empirically.
Q4: Is O-Phospho-D-serine stable in cell culture media?
A4: The stability of phosphorylated compounds like O-phospho-D-serine in cell culture media can be a concern. While specific data for O-phospho-D-serine in various media is not extensively published, the presence of phosphatases in serum supplements can lead to its degradation over time.[6] For long-term experiments, it is advisable to use serum-free or heat-inactivated serum-containing media to minimize non-cellular degradation. It is also good practice to prepare fresh solutions of O-phospho-D-serine for each experiment.
Q5: Can high concentrations of O-Phospho-D-serine be cytotoxic?
A5: While O-phospho-D-serine itself is not generally considered highly toxic, its breakdown product, D-serine, can be cytotoxic at high concentrations in certain cell types, particularly those expressing D-amino acid oxidase (DAO), which can lead to the production of hydrogen peroxide and other reactive species.[7] It is essential to perform a viability assay in parallel with your functional assays to rule out any confounding effects of cytotoxicity.
Part 2: Experimental Workflow for Optimizing O-Phospho-D-Serine Concentration
This section provides a detailed, step-by-step methodology for determining the optimal concentration of O-Phospho-D-serine for your cell-based assay.
Workflow Diagram
Caption: Troubleshooting decision tree for O-phospho-D-serine assays.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No or weak response to O-Phospho-D-serine | Insufficient Phosphatase Activity: The cell line may have low levels of the necessary phosphatases to convert O-phospho-D-serine to D-serine. | 1. Measure Phosphatase Activity: Perform a phosphatase activity assay on your cell lysates using a generic phosphatase substrate. [8]2. Cell Line Selection: If possible, switch to a cell line known to have higher phosphatase activity. |
| Suboptimal Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short for sufficient conversion and downstream effects. | 1. Broaden Dose-Response: Extend the concentration range up to 10 mM. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) at a high concentration to determine the optimal incubation time. | |
| Compound Instability: O-phospho-D-serine may be degrading in the culture medium before it can act on the cells, especially in the presence of active serum phosphatases. | 1. Modify Media: Use serum-free or heat-inactivated fetal bovine serum (FBS) to reduce exogenous phosphatase activity. [6]2. Fresh Preparation: Always prepare fresh dilutions of O-phospho-D-serine immediately before use. | |
| High variability between replicates or experiments | Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can affect metabolic and enzymatic activity. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a precise density and ensure they are in the logarithmic growth phase. [9] |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Proper Mixing: Thoroughly mix stock solutions and dilutions before adding them to the cells. | |
| Observed cytotoxicity at effective concentrations | D-serine-mediated Toxicity: The converted D-serine may be reaching toxic levels for your specific cell type, potentially through mechanisms involving D-amino acid oxidase (DAO). [7] | 1. Lower Concentration/Shorter Incubation: Try to find a lower concentration or shorter incubation time that still provides a sufficient biological response. 2. DAO Inhibition: If DAO-mediated toxicity is suspected, consider using a DAO inhibitor as a control. |
| Off-target Effects: At very high concentrations, O-phospho-D-serine may have off-target effects unrelated to its conversion to D-serine. | 1. Confirm with D-serine: Compare the cytotoxic profile with that of D-serine to see if they align. 2. Use Negative Control: Include O-phospho-L-serine as a control, as it is a weaker agonist at some receptors and may have different metabolic fates. [2] |
References
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Chung, S. P., Sogabe, K., Park, H. K., Song, Y., Ono, K., Abou El-Magd, R. M., ... & Fukui, K. (2010). Potential cytotoxic effect of hydroxypyruvate produced from D-serine by astroglial D-amino acid oxidase. Journal of Biochemistry, 148(5), 549-557. Available from: [Link]
-
Liu, Y., Li, W., Li, H., & Luan, T. (2015). D-Serine uptake and release in PC-12 cells measured by chiral microchip electrophoresis-mass spectrometry. Analytical and bioanalytical chemistry, 407(22), 6749–6757. Available from: [Link]
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Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in molecular biology (Clifton, N.J.), 794, 291–297. Available from: [Link]
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Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission. Proceedings of the National Academy of Sciences of the United States of America, 96(23), 13409–13414. Available from: [Link]
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Wolosker, H. (2011). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in neurosciences, 34(12), 595–603. Available from: [Link]
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Rosenberg, D., Artoul, S., & Segal, A. C. (2014). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in synaptic neuroscience, 6, 12. Available from: [Link]
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Abdel-Hamid, H. F., & Racker, E. (1984). Specific dephosphorylation of phosphoproteins by protein-serine and -tyrosine kinases. The Journal of biological chemistry, 259(21), 13043–13048. Available from: [Link]
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Sportsman, J. R., & Ley, T. J. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 795, 13–24. Available from: [Link]
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Bertin Bioreagent. (n.d.). O-Phospho-D-Serine. Retrieved from [Link]
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GANTT, R. W., & Harris, W. A. (2020). The Intersection of Serine Metabolism and Cellular Dysfunction in Retinal Degeneration. International journal of molecular sciences, 21(5), 1888. Available from: [Link]
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Slideshare. (n.d.). Role of serum and supplements in culture medium k.s. Retrieved from [Link]
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Shindo, Y., Oka, K., & Fukushima, T. (2022). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 9, 101869. Available from: [Link]
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Rosenberg, D., Kartvelishvily, E., Shleper, M., & Wolosker, H. (2010). Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(8), 2951–2961. Available from: [Link]
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Petzer, V., Gstraunthaler, G., & Pfaller, W. (2022). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. International journal of molecular sciences, 23(15), 8613. Available from: [Link]
-
Vincze, I., Lakatos, P., Bagaméry, F., Tabi, T., & Szökő, É. (2020). Characterization of a cell line model for d-serine uptake. Journal of pharmaceutical and biomedical analysis, 185, 113360. Available from: [Link]
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Hsieh, Y. T., Chen, Y. C., Chen, C. H., & Lai, T. H. (2024). Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. Hematology reports, 16(1), 1–13. Available from: [Link]
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Miller, P. G., Al-Zahrani, K. N., Alfieri, J. R., Ang, K. H., Askenazi, M., Aster, J. C., ... & Gokhale, P. C. (2022). Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state. Nature communications, 13(1), 3782. Available from: [Link]
-
Liu, B., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Jiang, T. (2024). CDK1-driven phosphorylation networks promote glioblastoma progression via MAP1B-mediated microtubule destabilization. Frontiers in oncology, 14, 1359897. Available from: [Link]
-
Balan, L., Foltyn, V. N., Zehl, M., Dumin, E., Dikopoltsev, E., & Wolosker, H. (2009). Feedback inactivation of D-serine synthesis by NMDA receptor-elicited translocation of serine racemase to the membrane. Proceedings of the National Academy of Sciences of the United States of America, 106(18), 7589–7594. Available from: [Link]
-
Plant Cell Labs. (n.d.). DMEM. Retrieved from [Link]
-
Snyder, S. H., & Ferris, C. D. (2020). D-serine, the Shape-Shifting NMDA Receptor Co-agonist. Cellular and molecular neurobiology, 40(2), 185–190. Available from: [Link]
-
Liew, Y. T., Richardson, A., & Clynes, M. (2010). Proteomic profiling of phosphoproteins and secreted proteins from mammalian cell lines in order to gain insights into factors affecting recombinant protein production. Journal of proteomics, 73(6), 1205–1218. Available from: [Link]
-
Tajan, M., Hennequart, M., Chevalier, F., & Vousden, K. H. (2019). Serine starvation induces stress and p53 dependent metabolic remodeling in cancer cells. Cell death and differentiation, 26(4), 754–767. Available from: [Link]
-
Kazi, R., & Gan, Q. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e79793. Available from: [Link]
-
Esaki, K., Sayano, T., Sonoda, C., Akagi, T., Yoshida, K., & Hirabayashi, Y. (2015). L-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation. The Journal of biological chemistry, 290(21), 13190–13199. Available from: [Link]
-
Wolosker, H., & Balu, D. T. (2019). The NMDA receptor activation by D-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences of the United States of America, 116(39), 19683–19689. Available from: [Link]
-
Cundell, M. J., Hutter, L. H., Nunes, V. S., & Barr, F. A. (2017). Distinct kinetics of serine and threonine dephosphorylation are essential for mitosis. The Journal of cell biology, 216(11), 3503–3513. Available from: [Link]
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Fowle, H., & Graña, X. (2021). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR protocols, 2(3), 100689. Available from: [Link]
-
Petzer, V., Gstraunthaler, G., & Pfaller, W. (2022). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. International journal of molecular sciences, 23(15), 8613. Available from: [Link]
-
Hertz, E. P. T., Wild, S., & Olsen, J. V. (2020). Mechanisms of site-specific dephosphorylation and kinase opposition imposed by PP2A regulatory subunits. The EMBO journal, 39(10), e103271. Available from: [Link]
-
Hayashi, Y., Nishio, M., Naito, Y., Sokabe, M., & Hidaka, H. (1999). Dephosphorylation of nNOS at Ser(847) by protein phosphatase 2A. Biochemical and biophysical research communications, 259(1), 168–173. Available from: [Link]
-
Scott, D. C., & Hammill, J. T. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of medicinal chemistry. Available from: [Link]
-
Schneider, I., Will, J. L., & Sater, A. K. (2024). Co-Immunoprecipitation-Coupled Mass Spectrometry Analysis of Zyxin's Interactome and Phosphosites in Early Xenopus laevis Development. International journal of molecular sciences, 25(1), 585. Available from: [Link]
Sources
- 1. Specific dephosphorylation of phosphoproteins by protein-serine and -tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Phospho-D-Serine, 500MG | Labscoop [labscoop.com]
- 3. chemimpex.com [chemimpex.com]
- 4. D-Serine uptake and release in PC-12 cells measured by chiral microchip electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feedback inactivation of D-serine synthesis by NMDA receptor-elicited translocation of serine racemase to the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
- 7. Potential cytotoxic effect of hydroxypyruvate produced from D-serine by astroglial D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine starvation induces stress and p53 dependent metabolic remodeling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing dephosphorylation of O-phospho-D-serine during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in experimental workflows: preventing the dephosphorylation of O-phospho-D-serine during sample preparation. As transient post-translational modifications are central to understanding cellular signaling, preserving the phosphorylation state of your target molecules is paramount for generating reliable and reproducible data.
Introduction: The Challenge of Phospho-Preservation
O-phospho-D-serine, a key phosphorylated amino acid, is susceptible to enzymatic degradation by endogenous phosphatases upon cell or tissue lysis. This rapid dephosphorylation can lead to a significant loss of signal and misinterpretation of experimental results. The core principles to counteract this are a combination of speed, low temperature, and effective inhibition of phosphatase activity.[1] This guide will walk you through the underlying causes of dephosphorylation and provide actionable protocols to maintain the integrity of your phosphorylated samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of O-phospho-D-serine dephosphorylation.
Q1: What are the primary causes of O-phospho-D-serine loss during sample preparation?
The primary cause is the activity of endogenous cellular enzymes called phosphatases, which are released during cell lysis.[2][3] These enzymes, which include serine/threonine phosphatases, rapidly cleave the phosphate group from O-phospho-D-serine. Key contributing factors include:
-
Enzymatic Activity: Serine/threonine phosphatases such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are major culprits.[4]
-
Suboptimal Temperatures: Warmer temperatures increase the rate of enzymatic reactions, accelerating dephosphorylation.[1]
-
Incorrect pH: Phosphatase activity is pH-dependent, and lysis buffers without proper pH control can create an optimal environment for these enzymes.
-
Slow Sample Processing: Extended time between sample collection and inactivation of phosphatases increases the opportunity for dephosphorylation.[1]
Q2: I am seeing weak or no signal for my phosphorylated protein of interest. Could dephosphorylation be the issue?
Yes, this is a classic symptom of sample dephosphorylation. If you suspect this is occurring, it is crucial to review your sample preparation workflow, paying close attention to the immediate and thorough inactivation of phosphatases at the point of cell lysis.
Q3: What is a phosphatase inhibitor cocktail, and why is it essential?
A phosphatase inhibitor cocktail is a mixture of several chemical compounds that block the activity of a broad range of phosphatases.[3][5] It is essential because a single inhibitor is often not sufficient to inhibit all types of phosphatases present in a cell lysate (e.g., serine/threonine, tyrosine, acid, and alkaline phosphatases).[4][5] Using a cocktail ensures comprehensive protection of your phosphorylated molecules.
Q4: Can I use a protease inhibitor cocktail and a phosphatase inhibitor cocktail at the same time?
Absolutely. In fact, it is highly recommended. While phosphatase inhibitors protect phosphorylation sites, protease inhibitors prevent the degradation of the protein itself.[3] For complete sample integrity, both types of inhibitor cocktails should be added to your lysis buffer.
Q5: Are there any alternatives to chemical inhibitors for preventing dephosphorylation?
While less common for routine lab work, heat inactivation is an alternative. Some protocols for phosphoproteomics involve cell harvesting at high temperatures (e.g., 99°C) to denature and inactivate enzymes, including phosphatases, instantly.[4][6] However, this method must be carefully validated to ensure it does not interfere with downstream applications or lead to protein aggregation.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to O-phospho-D-serine dephosphorylation.
Issue 1: Complete or a High Degree of Sample Dephosphorylation
-
Root Cause Analysis: This severe loss is often due to the complete omission of phosphatase inhibitors or the use of expired or improperly stored inhibitors.
-
Solution Workflow:
-
Verify Inhibitor Presence: Always add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use.[2]
-
Check Inhibitor Efficacy: Ensure your inhibitors are within their expiration date and have been stored correctly (most are stored at 4°C or -20°C).
-
Maintain Low Temperatures: All steps of your sample preparation, from lysis to clarification, must be performed on ice or at 4°C to minimize enzymatic activity.[1] Pre-cool all tubes, tips, and centrifuges.
-
Optimize Lysis Buffer: Ensure your lysis buffer is at a pH (typically around 7.4) that is suboptimal for most phosphatases.
-
Issue 2: Partial or Inconsistent Dephosphorylation
-
Root Cause Analysis: This can result from insufficient inhibitor concentration, incomplete mixing, or delays in processing.
-
Solution Workflow:
-
Increase Inhibitor Concentration: For samples with exceptionally high phosphatase activity, consider increasing the concentration of your inhibitor cocktail to 2X or 3X the standard recommendation.[7]
-
Ensure Homogeneity: Vortex the inhibitor cocktail before adding it to the lysis buffer and thoroughly mix the lysis buffer after the addition to ensure even distribution.
-
Minimize Delays: Process samples as rapidly as possible after harvesting. If delays are unavoidable, flash-freeze the cell or tissue pellets in liquid nitrogen and store them at -80°C until you are ready to proceed.
-
Part 3: Key Protocols and Methodologies
Protocol 1: Preparation of a General-Purpose Phosphatase Inhibitor Cocktail
While commercially available cocktails are convenient and recommended, you can prepare a custom cocktail. Here is a common formulation for a 100X stock solution.
Materials:
-
Sodium Fluoride (NaF)
-
β-glycerophosphate
-
Sodium Orthovanadate (Na₃VO₄)
-
Sodium Pyrophosphate (Na₄P₂O₇)
-
Ultrapure Water
Stock Solution Preparation (100X):
-
Prepare the following stock solutions in ultrapure water:
-
1 M Sodium Fluoride (NaF)
-
1 M β-glycerophosphate
-
100 mM Sodium Orthovanadate (Na₃VO₄) - Note: Requires activation.
-
100 mM Sodium Pyrophosphate (Na₄P₂O₇)
-
-
Activation of Sodium Orthovanadate:
-
Prepare a 100 mM solution of Na₃VO₄ in water.
-
Adjust the pH to 10.0 with HCl. The solution will be yellow.
-
Boil the solution until it becomes colorless.
-
Cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and pH adjustment cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Store the activated stock at -20°C in aliquots.
-
-
Final Cocktail Assembly (100X):
-
Combine the stock solutions to achieve the desired final concentrations in the 100X cocktail. A common formulation is a proprietary mix of these components. For a user-prepared cocktail, refer to established laboratory protocols for precise mixing ratios. For a standard commercial cocktail, the components are pre-mixed to provide broad-spectrum protection.[2][7]
-
Working Solution (1X):
-
Add 10 µL of the 100X stock cocktail to every 1 mL of your lysis buffer immediately before use.
Protocol 2: Sample Lysis with Phospho-Preservation
Workflow Diagram:
Caption: Workflow for sample lysis emphasizing critical steps for phospho-preservation.
Step-by-Step Procedure:
-
Pre-cool everything: Place your centrifuge, tubes, and pipette tips at 4°C or on ice.
-
Prepare Lysis Buffer: Just before you begin, add your protease and phosphatase inhibitor cocktails to your chosen lysis buffer to a 1X final concentration.
-
Harvest and Wash: Harvest your cells or tissue and immediately wash once with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Lysis: Add the prepared ice-cold lysis buffer to your cell pellet or tissue. For adherent cells, add the buffer directly to the plate. Perform lysis on ice.
-
Incubation: Gently agitate the sample on a rocker at 4°C for 15-30 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Collection: Carefully transfer the supernatant (the protein-containing lysate) to a fresh, pre-chilled tube.
-
Storage: Immediately proceed with your downstream application or flash-freeze the lysate in liquid nitrogen and store at -80°C for long-term stability.[1]
Part 4: Quantitative Data and Inhibitor Specificity
The effectiveness of phosphatase inhibitors can be quantified by their IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
Table 1: IC50 Values of Common Serine/Threonine Phosphatase Inhibitors
| Inhibitor | Target Phosphatase(s) | Typical IC50 Value | Reference(s) |
| Okadaic Acid | PP2A, PP1 | ~0.1-0.3 nM (PP2A), 15-50 nM (PP1) | [8][9] |
| Microcystin-LR | PP1, PP2A | <1 nM (for both) | [8][9] |
| Tautomycin | PP1, PP2A | ~1.6 nM (PP1), ~0.4 nM (PP2A) | [9] |
| Calyculin A | PP1, PP2A | ~2 nM | [9] |
| Fostriecin | PP2A, PP4 | Highly selective for PP2A/PP4 over PP1/PP5 | [8] |
| Cantharidin | PP1, PP2A | ~1 µM | [8] |
Note: IC50 values can vary depending on the substrate and assay conditions.
Inhibitor Selection Logic:
Caption: Logical flow for deciding on the appropriate phosphatase inhibition strategy.
References
-
McCluskey, A., et al. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. Methods in Molecular Biology. [Link]
-
Structures and IC50 values of selected natural product Ser/Thr protein phosphatase inhibitors. ResearchGate. [Link]
-
Zhu, Y., et al. Viewing serine/threonine protein phosphatases through the eyes of drug designers. Frontiers in Pharmacology. [Link]
-
Humphrey, S. J., et al. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity. Methods in Molecular Biology. [Link]
-
Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. MDPI. [Link]
-
Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. PubMed Central. [Link]
-
Jiang, Y., et al. Binding of calcium to L-serine and o-phospho-L-serine as affected by temperature, pH and ionic strength under milk processing conditions. ResearchGate. [Link]
-
Xue, G. P., et al. Temperature-induced changes in the wheat phosphoproteome reveal temperature-regulated interconversion of phosphoforms. Plant, Cell & Environment. [Link]
-
Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. PNAS. [Link]
-
Nonactivated Phosphorylase Kinase Is a Phosphoprotein: Differentiation of Two Classes of Endogenous Phosphoserine Residues by phosphorus-31 Nuclear Magnetic Resonance Spectroscopy and Phosphatase Sensitivity. PubMed. [Link]
-
Phosphoserine Phosphatase Promotes Lung Cancer Progression through the Dephosphorylation of IRS-1 and a Noncanonical L-Serine-Independent Pathway. PubMed. [Link]
-
Phosphatase and Protease Inhibitor Cocktails. News-Medical.Net. [Link]
Sources
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- 2. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 3. 磷酸酶和蛋白酶抑制劑 [sigmaaldrich.com]
- 4. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
- 5. news-medical.net [news-medical.net]
- 6. Serine/threonine protein phosphatase 2A, catalytic subunit, alpha isoform Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viewing serine/threonine protein phosphatases through the eyes of drug designers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of O-phospho-D-serine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of O-phospho-D-serine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your product. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent and critical challenges encountered during the synthesis of O-phospho-D-serine. We will explore the root causes of these problems and provide actionable, step-by-step solutions.
Q1: My overall yield of O-phospho-D-serine is consistently low. What are the most common causes and how can I address them?
Low yield is a multifaceted problem often stemming from one or more of the following stages: incomplete phosphorylation, competing side reactions, or significant product loss during purification.
Root Cause Analysis & Solutions:
-
Incomplete Phosphorylation: The phosphorylation of the serine hydroxyl group is the key step. If this reaction does not go to completion, you will be left with a significant amount of your starting D-serine derivative, which can be difficult to separate from the phosphorylated product.
-
Causality: The hydroxyl group of serine is a relatively poor nucleophile. The choice of phosphorylating agent and reaction conditions are critical to drive the reaction to completion.
-
Solution:
-
Choice of Reagent: Use a highly reactive phosphorylating agent. While phosphorus oxychloride (POCl₃) is a classic choice, it can be harsh.[1] Dialkyl or diaryl phosphorochloridates, such as diphenyl phosphorochloridate, are often more effective and controllable.[2]
-
Activation: Ensure your starting D-serine derivative is fully dissolved and that the reaction is performed under strictly anhydrous conditions, as water will consume the phosphorylating agent.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to ensure full conversion of the starting material before quenching the reaction.
-
-
-
Side Reactions (β-Elimination): This is arguably the most significant cause of yield loss, particularly when using certain protecting group strategies.[3]
-
Causality: Under basic conditions, such as those used for Fmoc-deprotection in solid-phase peptide synthesis, a base can abstract the acidic α-proton of the serine backbone. This initiates an elimination reaction, cleaving the phosphate group and forming a dehydroalanine residue.[3][4]
-
Solution: Please refer to the detailed answer in Q2 for strategies to mitigate β-elimination.
-
-
Purification Losses: O-phospho-D-serine is a highly polar, zwitterionic molecule, which can make it challenging to isolate.
-
Causality: Its high polarity means it may bind strongly to silica gel (if used) and can be difficult to crystallize from common organic solvents.
-
Solution: Avoid standard silica gel chromatography where possible. Opt for purification methods better suited for polar, charged molecules, such as ion-exchange chromatography or recrystallization from a water/alcohol mixture.[5] A detailed recrystallization protocol is provided later in this guide.
-
Q2: I'm observing significant side products, and I suspect β-elimination. How can I confirm this and, more importantly, prevent it?
β-elimination is a notorious side reaction in phosphoserine chemistry. It is especially problematic when using base-labile protecting groups for the N-terminus, such as the Fmoc group.
Identification and Prevention:
-
Identification: The primary byproduct of β-elimination is a dehydroalanine residue. In mass spectrometry, this corresponds to a mass loss of 98 Da (the mass of H₃PO₄) from your desired product.
-
Prevention Strategy 1: Protecting Group Choice: The choice of protecting group for the phosphate moiety is your first line of defense.
-
Causality: A phosphotriester (where the phosphate is protected with two groups, e.g., dibenzyl) is more susceptible to β-elimination than a phosphodiester (mono-protected, e.g., monobenzyl). The acidic proton on the phosphodiester is thought to be deprotonated during Fmoc deprotection, which inhibits the deprotonation of the crucial α-proton on the amino acid backbone, thus suppressing elimination.[4]
-
Recommendation: Utilize a monobenzyl-protected phosphoserine building block (e.g., Fmoc-D-Ser(PO(OBzl)OH)-OH) for solid-phase synthesis. While elimination is not completely suppressed, it is significantly reduced compared to diester alternatives.[3][4]
-
-
Prevention Strategy 2: Modified Deprotection Conditions:
-
Causality: The standard 20% piperidine in DMF for Fmoc removal is often too harsh.
-
Recommendation: Use a milder deprotection cocktail. A solution of 2.5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2.5% piperidine in DMF can be effective.[3] The DBU is a non-nucleophilic base that performs the deprotection, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[3]
-
Caption: Base-catalyzed β-elimination of a protected phosphoserine.
Q3: What is the optimal protecting group strategy for synthesizing O-phospho-D-serine?
An effective protecting group strategy is orthogonal, meaning each group can be removed without affecting the others.[6] This is critical for achieving a high-purity final product.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Advantages & Disadvantages |
| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Adv: Stable to a wide range of conditions. Good for solution-phase synthesis. Dis: Harsh deprotection can cleave acid-labile phosphate groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine, DBU) | Adv: Mild deprotection. Ideal for solid-phase synthesis. Dis: Base can induce β-elimination of phosphoserine.[3] | |
| Phosphate Group | Benzyl | Bzl | Hydrogenolysis (H₂, Pd/C) or strong acid (TFMSA) | Adv: Monobenzyl protection reduces β-elimination.[4] Orthogonal to Fmoc and Boc. Dis: Catalytic hydrogenation can be slow or incomplete. |
| tert-Butyl | tBu | Moderate acid (e.g., TFA) | Adv: Clean, acid-catalyzed cleavage. Dis: Not orthogonal with Boc-protected amines. Can be sterically bulky. | |
| Phenyl | Ph | Hydrogenolysis (PtO₂)[2] | Adv: Stable protecting group. Dis: Requires specific and potent catalytic conditions for removal.[2] |
Recommended Strategy:
For a robust synthesis, a combination of an Fmoc -protected amine and a monobenzyl (Bzl) -protected phosphate offers the best balance of stability and selective deprotection, especially for solid-phase approaches.[3][4] This strategy minimizes β-elimination while allowing for straightforward final cleavage and deprotection steps.
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// Edges Start -> Step1 [color="#202124"]; Step1 -> Step2 [label="Fmoc Removal", color="#202124"]; Step2 -> Step1 [label="Repeat for\nnext cycle", style=dashed, color="#5F6368"]; Step2 -> Step3 [color="#202124"]; Step3 -> Final [color="#202124"]; }
Caption: A typical orthogonal synthesis workflow for phosphopeptides.
Q4: How can I definitively confirm the structure and purity of my synthesized O-phospho-D-serine?
Proper characterization is essential to validate your synthesis. A combination of techniques should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the α- and β-protons of the serine backbone.
-
¹³C NMR: Confirms the carbon skeleton.
-
³¹P NMR: This is the most diagnostic technique. A single peak in the appropriate chemical shift range (typically 0-5 ppm) confirms the presence of the phosphate group and its chemical environment. The absence of other phosphorus signals indicates purity from phosphorus-containing side products.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) is ideal for this polar molecule. The observed mass should correspond to the calculated molecular weight of O-phospho-D-serine (185.08 g/mol ).[7] High-resolution mass spectrometry can confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be used to assess purity. A single, sharp peak is indicative of a pure compound. Chiral HPLC methods can be employed to confirm the D-enantiomeric form by comparing the retention time to an authentic L-serine standard.[8]
-
Experimental Protocols
Protocol 1: Synthesis of O-Phospho-D-serine via a Protected Intermediate
(This is a generalized solution-phase protocol. Molar equivalents and reaction times should be optimized.)
-
Protection of D-Serine:
-
Dissolve D-serine in a suitable solvent (e.g., a dioxane/water mixture).
-
Add Boc-anhydride ((Boc)₂O) and a base (e.g., NaHCO₃).
-
Stir at room temperature overnight.
-
Acidify and extract the Boc-D-Serine product. Purify by recrystallization.
-
-
Phosphorylation:
-
Dissolve Boc-D-Serine in an anhydrous solvent (e.g., dry pyridine or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C.
-
Slowly add diphenyl phosphorochloridate dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract the phosphorylated intermediate.
-
-
Deprotection (Phosphate Group):
-
Dissolve the intermediate in a suitable solvent (e.g., 50% TFA/AcOH or methanol).
-
Add the catalyst, Platinum(IV) oxide (PtO₂).[2]
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until deprotection is complete (monitor by TLC or ³¹P NMR).
-
Filter off the catalyst.
-
-
Deprotection (Amino Group):
-
Remove the solvent from the previous step.
-
Treat the residue with a strong acid, such as 4M HCl in dioxane or neat TFA, for 1-2 hours to remove the Boc group.
-
Evaporate the acid under reduced pressure.
-
-
Purification:
-
Proceed to the purification protocol below.
-
Protocol 2: Purification by Recrystallization
(Adapted from established methods for phosphoserine purification.[5])
-
Dissolution: Take the crude O-phospho-D-serine solid and dissolve it in a minimum amount of warm deionized water (e.g., 10g in 150mL at ~25-30°C). Stir for 20 minutes.
-
Filtration: If any undissolved material remains, filter it off using a Büchner funnel.
-
Precipitation: To the clear filtrate, slowly add 95% ethanol dropwise while stirring. A typical ratio is approximately 0.8 to 1.0 mL of ethanol per mL of water used. Cloudiness should appear, indicating the start of precipitation.
-
Crystallization:
-
Allow the mixture to stand at room temperature for 3-4 hours.
-
Transfer the flask to a cold environment (e.g., 4°C) and leave overnight to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals sequentially with cold 95% ethanol and then diethyl ether to remove residual water and soluble impurities.
-
Drying: Dry the pure crystals under a high vacuum.
Frequently Asked Questions (FAQs)
Q: What are the key differences when synthesizing the D-enantiomer versus the L-enantiomer? A: Chemically, there is no difference. The reaction mechanisms, protecting group strategies, and potential side reactions are identical for both enantiomers. The critical difference is the stereochemistry of your starting material. You must begin with D-serine to synthesize O-phospho-D-serine. All characterization techniques (NMR, MS) will give identical results except for those that measure optical rotation or use a chiral environment (e.g., chiral HPLC).[8]
Q: Can I use a "global phosphorylation" approach instead of a "building block" approach? A: Yes, this is an alternative strategy, particularly in peptide synthesis. In a global phosphorylation approach, a standard serine residue is incorporated into the peptide chain first. The phosphorylation is then performed on the fully assembled peptide.
-
Pros: Avoids handling potentially unstable phosphorylated amino acid monomers.
-
Cons: Can suffer from low efficiency, lack of selectivity (if multiple hydroxyl groups are present), and harsh reaction conditions that may degrade the peptide. The "building block" approach (using a pre-phosphorylated monomer) is generally preferred for achieving higher yields and purity.[9]
Q: How should I properly store the final O-phospho-D-serine product to prevent degradation? A: O-phospho-D-serine is a stable, crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a desiccator at or below room temperature (2-8°C is ideal). This prevents moisture absorption, to which the hygroscopic powder can be susceptible.
References
-
Perich, J. W., & Johns, R. B. (1988). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. The Journal of Organic Chemistry, 53(17), 4103–4105. [Link]
-
Kitamura, M., et al. (2001). Synthesis of Sequential Polypeptides Containing O-Phospho-L-Serine. Biomacromolecules, 2(3), 848-856. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Wakamiya, T., et al. (1992). An efficient procedure for solid-phase synthesis of phosphopeptides by the Fmoc strategy. Chemistry Letters, 21(6), 1099-1102. [Link]
-
Zhao, Y. F., et al. (2002). Synthesis of O-Phospho-L-serine and its derivatives. Chinese Journal of Chemistry, 20(5), 447-451. [Link]
-
Yang, K., et al. (2021). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Synthetic and Systems Biotechnology, 6(4), 333-341. [Link]
-
Muppidi, A., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5585-5631. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
RayBiotech. (n.d.). O-Phospho-D-Serine. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Faridoon, et al. (2018). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Organic Letters, 20(17), 5332-5336. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439747, O-phospho-D-serine. [Link]
-
Morikawa, T., et al. (2019). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 6, 1611-1618. [Link]
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- 5. O-Phospho-L-serine | 407-41-0 [chemicalbook.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. O-phospho-D-serine | C3H8NO6P | CID 439747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Validating O-phospho-D-serine's Effect on Synaptic Plasticity
For Distribution To: Researchers, scientists, and drug development professionals in the field of neuroscience.
Executive Summary
The modulation of synaptic plasticity, the cellular basis for learning and memory, is a cornerstone of neuroscience research and a critical area for therapeutic development. The N-methyl-D-aspartate receptor (NMDAR) is a key player in these processes, requiring not only glutamate but also a co-agonist for its activation.[1] While D-serine has been established as a primary endogenous co-agonist at the NMDAR's "glycine site," regulating processes like long-term potentiation (LTP), the roles of its derivatives, such as O-phospho-D-serine, are less understood.[2][3] This guide provides a comprehensive framework for researchers to rigorously validate the effects of O-phospho-D-serine on synaptic plasticity. We will compare its potential actions with the well-characterized effects of D-serine, outline detailed experimental protocols, and provide a basis for interpreting the resulting data. Our focus is on empowering researchers with the technical knowledge and experimental design principles necessary to produce robust and reproducible findings in this promising area of study.
Introduction: The Central Role of the NMDA Receptor and its Co-agonists in Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process fundamental to learning and memory.[4] The two most studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic strength.[5]
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that acts as a coincidence detector, crucial for inducing both LTP and LTD.[6] Its activation requires the simultaneous binding of the neurotransmitter glutamate and a co-agonist, as well as depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block.[1] This unique requirement places the co-agonist in a critical regulatory position. The influx of calcium (Ca2+) through the NMDAR channel initiates downstream signaling cascades involving kinases like CaMKII and phosphatases, which ultimately alter synaptic strength, often by modifying the number and function of AMPA receptors.[4][7]
While glycine was initially thought to be the primary co-agonist, a significant body of evidence now points to D-serine as the dominant endogenous co-agonist for synaptic NMDARs in many brain regions.[8][9] D-serine is synthesized from L-serine by the enzyme serine racemase and is released from both neurons and astrocytes.[2] Studies have shown that the enzymatic degradation of endogenous D-serine can suppress the induction of LTP, a deficit that can be rescued by the application of exogenous D-serine.[10][11] This establishes D-serine as a key modulator of synaptic plasticity.[12] O-phospho-D-serine, a phosphorylated form of D-serine, is a compound of interest due to its structural similarity to D-serine and its potential to interact with the NMDAR or be metabolized into D-serine. This guide will provide the necessary tools to investigate its potential role.
Comparative Framework: O-phospho-D-serine vs. D-serine
To validate the effects of O-phospho-D-serine, a direct comparison with D-serine is essential. This comparative approach allows for the characterization of its relative potency, efficacy, and potential mechanism of action.
| Parameter | O-phospho-D-serine (Hypothesized) | D-serine (Established) | Rationale for Comparison |
| Direct NMDAR Co-agonism | To be determined. May act as a direct agonist, a prodrug for D-serine, or have no effect. | Potent co-agonist at the GluN1 subunit of the NMDAR.[8][9] | To ascertain if O-phospho-D-serine directly interacts with the NMDAR co-agonist site. |
| Potency (EC50) in LTP | Unknown. | Effective concentrations for LTP facilitation are typically in the low micromolar range (e.g., 10 µM).[3] | To determine the concentration at which O-phospho-D-serine produces half of its maximal effect on LTP, providing a measure of its potency relative to D-serine. |
| Efficacy (Maximal LTP) | Unknown. | Can rescue LTP when endogenous D-serine is depleted and can enhance LTP under conditions where the co-agonist site is not saturated.[3][10] | To compare the maximum level of LTP enhancement achievable with O-phospho-D-serine to that of D-serine. |
| Dependence on Enzymatic Conversion | May require dephosphorylation by phosphatases to yield D-serine. | Does not require metabolic conversion to be active. | To investigate whether O-phospho-D-serine is a prodrug. This can be tested by co-application with broad-spectrum phosphatase inhibitors. |
| Effect on Basal Synaptic Transmission | Unknown. | Can enhance NMDAR-mediated components of the basal excitatory postsynaptic potential (EPSP) when the co-agonist site is unsaturated.[3] | To determine if O-phospho-D-serine modulates baseline synaptic function in the absence of plasticity-inducing stimuli. |
Experimental Validation: Protocols and Methodologies
Rigorous experimental design is paramount. The following protocols provide a step-by-step guide for validating the effects of O-phospho-D-serine on synaptic plasticity using rodent hippocampal slices, a well-established ex vivo model.
Core Technique: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Acute Hippocampal Slices
This technique allows for the measurement of synaptic strength in a population of neurons and is the gold standard for studying LTP.[13][14]
Step-by-Step Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a P21-P35 mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cut 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[15]
-
Generate an input-output curve by delivering stimuli of increasing intensity to determine the stimulus strength that elicits 50% of the maximal fEPSP response. Use this stimulus intensity for the remainder of the experiment.[14]
-
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
Drug Application: Perfuse the slice with aCSF containing the test compound (O-phospho-D-serine, D-serine as a positive control, or vehicle as a negative control) for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[15][16]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize all fEPSP slope values to the average of the pre-LTP baseline.
-
Quantify LTP as the average normalized fEPSP slope from 50-60 minutes post-induction.
-
Compare the magnitude of LTP across different experimental groups (vehicle, D-serine, O-phospho-D-serine) using appropriate statistical tests (e.g., ANOVA).
-
Experimental Workflow for LTP Validation
Caption: Workflow for validating compound effects on LTP.
Probing the Mechanism: Is O-phospho-D-serine a Prodrug?
To determine if O-phospho-D-serine's effects are dependent on its conversion to D-serine, the LTP experiment can be repeated in the presence of a broad-spectrum alkaline phosphatase inhibitor.
-
Rationale: If O-phospho-D-serine is a prodrug, its ability to enhance LTP should be significantly diminished or abolished in the presence of a phosphatase inhibitor. If it acts directly on the NMDAR, its effect should remain unchanged.
Biochemical Validation
Biochemical assays can provide complementary evidence for the molecular changes underlying the observed synaptic plasticity.
-
Western Blotting: Following an LTP experiment, hippocampal slices can be rapidly frozen. Protein extracts can then be analyzed via Western blotting to probe for changes in the phosphorylation status of key signaling molecules and receptors.
The Underlying Molecular Cascade
The induction of NMDAR-dependent LTP initiates a well-characterized signaling cascade within the postsynaptic spine. Understanding this pathway is crucial for interpreting experimental results.
NMDAR-Dependent LTP Signaling Pathway
Caption: Key steps in the NMDAR-mediated LTP signaling cascade.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of O-phospho-D-serine's effects on synaptic plasticity. By employing rigorous electrophysiological techniques, appropriate controls, and biochemical analyses, researchers can elucidate the compound's mechanism of action. Key questions to be addressed include: Does O-phospho-D-serine act as a direct NMDAR co-agonist? Is it a prodrug for D-serine? What is its efficacy and potency relative to D-serine?
The answers to these questions will not only advance our fundamental understanding of NMDAR pharmacology but also inform the potential development of novel therapeutics for cognitive disorders where synaptic plasticity is impaired. Future studies could explore its effects on other forms of plasticity, such as LTD, and investigate its impact in animal models of neurological and psychiatric diseases.
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Henneberger, C., & Rusakov, D. A. (2012). D-Serine: a key to synaptic plasticity?. The International Journal of Biochemistry & Cell Biology, 44(4), 587–590. [Link]
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Hunt, D. L., & Castillo, P. E. (2012). Synaptic plasticity of NMDA receptors: mechanisms and functional implications. Current opinion in neurobiology, 22(3), 496–508. [Link]
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Henneberger, C., Papouin, T., Oliet, S. H., & Rusakov, D. A. (2010). Long-term potentiation depends on release of D-serine from astrocytes. Nature, 463(7278), 232–236. [Link]
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Yang, Y., Ge, W., Chen, Y., Zhang, Z., Shen, W., Wu, C., Poo, M. M., & Duan, S. (2003). Contribution of astrocytes to hippocampal long-term potentiation through release of D-serine. Proceedings of the National Academy of Sciences of the United States of America, 100(25), 15194–15199. [Link]
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Henneberger, C., Papouin, T., Oliet, S. H., & Rusakov, D. A. (2010). Long-term potentiation depends on release of D-serine from astrocytes. Nature, 463(7278), 232-6. [Link]
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Aow, J., Dore, K., & Malinow, R. (2015). Conformational signaling required for synaptic plasticity by the NMDA receptor complex. Proceedings of the National Academy of Sciences of the United States of America, 112(47), 14729–14734. [Link]
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Nikoletopoulou, V., & Tavernarakis, N. (2009). Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity. The Biochemical journal, 421(1), 13–25. [Link]
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Bill, A., & Smith, S. M. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in neuroscience, 15, 733385. [Link]
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eLife. (2023). Synaptic Plasticity: A new mode of action for unconventional NMDA receptors. [Link]
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Bódi, N., et al. (2022). Experimental protocols used in field potential measurements. ResearchGate. [Link]
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Grewe, B. F., et al. (2020). SYNPLA, a method to identify synapses displaying plasticity after learning. Proceedings of the National Academy of Sciences, 117(6), 3206-3215. [Link]
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Journal of Undergraduate Neuroscience Education. (2016). LTP in acute hippocampal slice preparation. [Link]
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Weber, J. P., et al. (2019). Protocol settings for LTP experiments. ResearchGate. [Link]
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Manahan-Vaughan, D., et al. (2000). Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition. Proceedings of the National Academy of Sciences, 97(21), 11573-11578. [Link]
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Labonté, B., et al. (2019). D-serine mediates DA regulations of synaptic plasticity. ResearchGate. [Link]
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Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(41), 9413–9417. [Link]
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Coyle, J. T., et al. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical research, 45(6), 1344–1353. [Link]
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Henneberger, C., & Rusakov, D. A. (2012). D-serine: a key to synaptic plasticity?. The International Journal of Biochemistry & Cell Biology, 44(4), 587-90. [Link]
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Creative Biolabs. (n.d.). Neuronal Plasticity Assay Services. [Link]
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Cook, L. M., et al. (2024). D-Serine inhibits non-ionotropic NMDA receptor signaling. The Journal of neuroscience : the official journal of the Society for Neuroscience, 44(22), e17892023. [Link]
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Clark, S. L., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. Biophysical journal, 121(10), 1909–1924. [Link]
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Ranjan, A., & Tzingounis, A. V. (2014). Molecular mechanisms underlying neuronal synaptic plasticity: systems biology meets computational neuroscience in the wilds of synaptic plasticity. Wiley interdisciplinary reviews. Systems biology and medicine, 6(1), 1–16. [Link]
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Cook, L. M., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. The Journal of neuroscience : the official journal of the Society for Neuroscience, 44(22), e17892023. [Link]
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Liu, R. J., et al. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in cellular neuroscience, 10, 49. [Link]
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Al-Hallaq, R. A., et al. (2007). Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation. The Neurobiology of Learning and Memory, 87(1), 1-19. [Link]
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Wolosker, H., et al. (2020). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. The Journal of neuroscience : the official journal of the Society for Neuroscience, 40(34), 6546–6561. [Link]
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A Comparative Analysis of O-phospho-D-serine and Other mGluR4 Agonists: A Guide for Researchers
In the landscape of neuropharmacology, the metabotropic glutamate receptor 4 (mGluR4) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1][2] As a member of the group III metabotropic glutamate receptors, mGluR4's predominantly presynaptic localization allows it to modulate synaptic transmission, making it an attractive target for drug development.[1][3] This guide provides a comparative analysis of O-phospho-D-serine and other key mGluR4 agonists, offering insights into their mechanisms, potency, and selectivity to aid researchers in their experimental design and drug discovery efforts.
The mGluR4 Receptor: A Key Modulator of Synaptic Transmission
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that mediate slower, more modulatory responses to glutamate compared to their ionotropic counterparts.[4][5] mGluR4, like other group III mGluRs, is typically coupled to Gαi/o proteins.[6] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately results in the modulation of neurotransmitter release.[1]
However, recent studies have unveiled a more complex signaling pathway for mGluR4, suggesting it can also couple to the phospholipase C (PLC) and protein kinase C (PKC) pathway, independent of the classical Gαi/o-cAMP cascade.[8] This highlights the nuanced and context-dependent signaling of this important receptor.
Caption: mGluR4 Signaling Pathways.
Orthosteric Agonists: Direct Activation of mGluR4
Orthosteric agonists bind to the same site as the endogenous ligand, glutamate, to directly activate the receptor. This section compares O-phospho-D-serine with its L-enantiomer and the classical group III mGluR agonist, L-AP4.
O-phospho-D-serine and its L-isomer
O-phospho-L-serine (L-SOP) is an agonist of group III metabotropic glutamate receptors, including mGluR4a and mGluR6, with reported EC50 values in the range of 2-5 µM.[9] It has also been shown to be a potent agonist at the mGluR4 subtype with an IC50 of 4.4 +/- 1.4 µM in cells negatively coupled to adenylate cyclase.[10] Interestingly, while it activates group III receptors, L-SOP can act as a weak antagonist for mGluR1 and a potent antagonist for mGluR2.[11]
In contrast, O-phospho-D-serine is a significantly weaker agonist for mGluR4, with a reported IC50 of 1,260 µM, approximately 300 times less potent than its L-isomer.[12] This stereoselectivity is a critical consideration for researchers, as the choice of enantiomer will drastically impact experimental outcomes.
L-2-amino-4-phosphonobutyrate (L-AP4)
L-AP4 is a potent and widely used agonist for group III mGluRs.[13] It exhibits a higher affinity for mGluR4 compared to other group III subtypes, with reported EC50 values of 0.13 µM for mGluR4, 0.29 µM for mGluR8, 1.0 µM for mGluR6, and 249 µM for mGluR7.[13][14][15] Its neuroprotective effects have been demonstrated in models of diffuse brain injury.[16]
| Compound | Type | mGluR4 Potency (IC50/EC50) | Selectivity Profile | Key Features |
| O-phospho-L-serine (L-SOP) | Orthosteric Agonist | ~2-5 µM[9][10] | Group III agonist; mGluR1/2 antagonist[11] | Endogenous metabolite precursor.[11] |
| O-phospho-D-serine | Orthosteric Agonist | ~1,260 µM[12] | Weak mGluR4 agonist. | Significantly less potent than L-isomer.[12] |
| L-AP4 | Orthosteric Agonist | ~0.13 µM[13][14][15] | Group III agonist (mGluR4 > mGluR8 > mGluR6 >> mGluR7).[13][14][15] | Classical, potent group III agonist.[13] |
Positive Allosteric Modulators (PAMs): Fine-Tuning Receptor Activity
Positive allosteric modulators (PAMs) represent a more nuanced approach to targeting mGluR4. These molecules do not directly activate the receptor but bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[1][4] This can offer greater specificity and a more physiological modulation of receptor activity.
VU0155041
VU0155041 is a selective positive allosteric modulator of mGluR4 with EC50 values of 798 nM and 693 nM for human and rat mGluR4, respectively.[17][18][19] It has shown efficacy in animal models of Parkinson's disease, although it has limited blood-brain barrier permeability, often requiring direct central administration.[20]
ADX88178
ADX88178 is a potent and selective mGluR4 PAM with an EC50 of 4 nM for human mGluR4.[21][22] A significant advantage of ADX88178 is its brain-penetrant nature and oral bioavailability, making it a valuable tool for in vivo studies.[6][23] It has demonstrated anti-inflammatory and neuroprotective effects in preclinical models.[23][24]
| Compound | Type | mGluR4 Potency (EC50) | Selectivity Profile | Key Features |
| VU0155041 | Positive Allosteric Modulator | ~700-800 nM[17][18][19] | Selective for mGluR4. | Limited blood-brain barrier permeability. |
| ADX88178 | Positive Allosteric Modulator | ~4 nM[21][22] | Highly selective for mGluR4.[6][21] | Orally bioavailable and brain-penetrant.[6][23] |
Experimental Protocols
To aid researchers in their investigations, we provide the following generalized protocols for assessing the activity of mGluR4 agonists.
In Vitro Calcium Mobilization Assay
This assay is commonly used to screen for mGluR4 agonists and PAMs in a high-throughput format. It relies on a cell line co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation.[25][26]
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A Researcher's Guide to the Specificity of O-phospho-D-serine for the Metabotropic Glutamate Receptor 4 (mGluR4)
For researchers and drug development professionals navigating the intricate landscape of metabotropic glutamate receptor (mGluR) pharmacology, the quest for subtype-selective ligands is paramount. This guide provides an in-depth analysis of O-phospho-D-serine as an agonist for mGluR4, a receptor implicated in a range of neurological disorders, including Parkinson's disease and anxiety. We will dissect the experimental evidence supporting its specificity, compare it with its L-enantiomer and other relevant compounds, and provide detailed protocols for validating these findings in your own laboratory.
The Critical Role of mGluR4 and the Demand for Selective Agonists
Metabotropic glutamate receptors are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability.[1][2] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2][3] mGluR4, a member of the group III mGluRs, is predominantly located on presynaptic terminals and is coupled to Gi/o proteins.[1] Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[1][4][5] This modulatory role makes mGluR4 an attractive therapeutic target. However, the structural similarity of the glutamate binding site across different mGluR subtypes presents a significant challenge in developing truly selective ligands.
Unraveling the Specificity of O-phospho-D-serine
O-phospho-D-serine (D-SOP) is the D-enantiomer of the endogenous molecule O-phospho-L-serine (L-SOP). Experimental data reveals a stark difference in their activity at mGluR4, highlighting the stereoselectivity of this receptor.
Comparative Analysis of O-phospho-D-serine and its L-enantiomer
A foundational study using baby hamster kidney (BHK) cells expressing mGluR4 demonstrated that while L-SOP is a potent agonist with an IC50 of 4.4 ± 1.4 µM, D-SOP is significantly weaker, with an IC50 of 1260 ± 190 µM.[6] This represents an approximately 286-fold decrease in potency for the D-isomer. Furthermore, at a high concentration of 3 mM, neither D-SOP nor L-SOP showed any activity at the group I receptor, mGluR1, which is coupled to phosphoinositide hydrolysis.[6]
Data Summary: Potency and Specificity Comparison
| Compound | Target Receptor | Activity (IC50/EC50/Ki) | Receptor Group | Compound Type | Reference |
| O-phospho-D-serine | mGluR4 | 1260 µM (IC50) | III | Weak Agonist | [6] |
| mGluR1 | Inactive at 3 mM | I | - | [6] | |
| O-phospho-L-serine | mGluR4 | 4.4 µM (IC50) | III | Potent Agonist | [6] |
| mGluR1 | 1 mM (Ki) | I | Weak Antagonist | ||
| mGluR2 | 1 µM (Ki) | II | Potent Antagonist | ||
| mGluR6, mGluR7, mGluR8 | Agonist | III | Agonist | ||
| L-AP4 | mGluR4 | 0.1-0.13 µM (EC50) | III | Potent Agonist | [7] |
| mGluR6 | 1.0-2.4 µM (EC50) | III | Agonist | [7] | |
| mGluR7 | 249-337 µM (EC50) | III | Weak Agonist | [7] | |
| mGluR8 | 0.29 µM (EC50) | III | Agonist | [7] | |
| VU 0155041 | mGluR4 | 693 nM (rat, EC50) | III | Positive Allosteric Modulator | |
| 798 nM (human, EC50) |
Experimental Workflows for Validating Specificity
To rigorously assess the specificity of O-phospho-D-serine for mGluR4, two key experimental approaches are employed: radioligand binding assays to determine binding affinity and functional assays to measure receptor activation.
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR4. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: mGluR4 signaling cascade.
Experimental Protocol 1: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound, such as O-phospho-D-serine, for mGluR4.
Workflow Diagram:
Caption: Radioligand binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR4.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand for mGluR4 (e.g., [3H]L-AP4).
-
Varying concentrations of the unlabeled test compound (O-phospho-D-serine).
-
For determining non-specific binding, a high concentration of a known mGluR4 agonist (e.g., L-glutamate or unlabeled L-AP4) is added to a set of wells.
-
Bring the final volume to 200-250 µL with assay buffer.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: cAMP Functional Assay
This protocol describes a functional assay to measure the ability of O-phospho-D-serine to activate mGluR4 and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Workflow Diagram:
Caption: cAMP functional assay workflow.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed CHO cells stably expressing mGluR4 into a 96-well cell culture plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (O-phospho-D-serine) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion and Future Directions
The available evidence strongly indicates that O-phospho-D-serine is a weak agonist at the mGluR4 receptor, exhibiting significantly lower potency than its L-enantiomer. Its lack of activity at mGluR1 at high concentrations suggests a degree of selectivity for group III mGluRs. However, a comprehensive characterization of its activity across all mGluR subtypes is necessary to fully establish its specificity profile. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct these essential validation studies.
Future research should focus on obtaining a complete pharmacological profile of O-phospho-D-serine, including its binding affinities and functional potencies at mGluR2, mGluR3, mGluR5, mGluR6, mGluR7, and mGluR8. This will provide a clearer picture of its selectivity and its potential as a research tool or a starting point for the development of more potent and selective mGluR4 agonists.
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]
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Karim, S., et al. (2013). Metabotropic glutamate receptor subtypes 1 and 5 are activators of extracellular signal-regulated kinase signaling required for inflammatory pain in mice. Journal of Neuroscience, 33(18), 7763-7774. [Link]
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Bruno, V., et al. (2001). Neuroprotective activity of metabotropic glutamate receptor ligands. Progress in brain research, 133, 139-151. [Link]
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Manahan-Vaughan, D. (1997). Group 1 and 2 metabotropic glutamate receptors play differential roles in hippocampal long-term depression and long-term potentiation. Journal of Neuroscience, 17(9), 3303-3311. [Link]
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Zhang, Y., et al. (2018). Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells. Frontiers in Molecular Neuroscience, 11, 159. [Link]
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Selvam, C., et al. (2018). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. Journal of chemical information and modeling, 58(10), 2149–2160. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Alagarsamy, S., et al. (2001). cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation. Journal of Neurochemistry, 77(5), 1339-1348. [Link]
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Lindsley, C. W., et al. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 18(20), 5626–5630. [Link]
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Iacovelli, L., et al. (2011). Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot. Molecular pharmacology, 79(2), 343–352. [Link]
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Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1–26. [Link]
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Jane, D. E., et al. (1996). alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists. Neuropharmacology, 35(6), 637–642. [Link]
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Byrnes, K. R., et al. (2009). Metabotropic glutamate receptor 4 (mGluR4) activation is neuroprotective after traumatic brain injury. Journal of neurotrauma, 26(6), 903–912. [Link]
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Selkirk, J. V., et al. (2012). Molecular insights into metabotropic glutamate receptor allosteric modulation. Molecular pharmacology, 82(3), 433–444. [Link]
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Malherbe, P., et al. (2003). Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. Neuropharmacology, 45(3), 305–315. [Link]
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Li, Y., et al. (2024). Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies. Molecules, 29(14), 3302. [Link]
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Willard, S. S., & Koochekpour, S. (2013). Implications of a neuronal receptor family, metabotropic glutamate receptors, in cancer development and progression. Cancers, 5(3), 829–859. [Link]
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Eurofins. (n.d.). cAMP Hunter™ Human GLP-2 (GLP-2 Receptor) Gs Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]
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Mistry, R., et al. (2014). Determinants of endogenous ligand specificity divergence among metabotropic glutamate receptors. The Journal of biological chemistry, 289(52), 36005–36018. [Link]
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Wang, N., et al. (2017). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 7(17), e2530. [Link]
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Moradi-Talebi, M., et al. (2023). VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats. Brain research bulletin, 197, 57–64. [Link]
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Zhang, Z., et al. (2023). Addressing amino acid-derived inhibitory metabolites and enhancing CHO cell culture performance through DOE-guided media modifications. Biotechnology and bioengineering, 120(4), 1058-1070. [Link]
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Jäntti, M., et al. (2019). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Scientific reports, 9(1), 18919. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic presentation of mGluRs cell signalling pathways. Retrieved from [Link]
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A Comparative Guide to the Neuroprotective Effects of D-Serine and its Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the neuroprotective properties of D-serine, an endogenous neuromodulator, with a comparative perspective on its potential derivatives. While direct research on O-phospho-D-serine is limited, this document will delve into the extensive experimental data validating the neuroprotective and, paradoxically, excitotoxic effects of D-serine. By understanding the intricate mechanisms of D-serine, researchers can better contextualize the potential of its phosphorylated and other derivative forms in the development of novel neuroprotective therapeutics.
The Dichotomous Nature of D-Serine: A Co-agonist at the Crossroads of Neuroprotection and Excitotoxicity
D-serine is a key endogenous co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a critical player in synaptic plasticity, learning, and memory.[1][2] Its unique role places it at a crucial juncture: while essential for normal NMDAR function and synaptic health, its over-activation of these same receptors can lead to excitotoxicity, a hallmark of many neurodegenerative diseases.[1][2][3]
The concentration of D-serine in the brain is tightly regulated by its synthesis from L-serine via the enzyme serine racemase and its degradation by D-amino acid oxidase (DAAO).[1] Dysregulation of D-serine levels has been implicated in a range of neurological conditions. For instance, while some studies suggest decreased D-serine levels in early Alzheimer's disease and schizophrenia, others report elevated levels in later stages of Alzheimer's, contributing to neuronal damage.[2][4][5][6] This dual role underscores the importance of maintaining homeostatic levels of D-serine for neuronal health.
Experimental Validation of D-Serine's Neuroprotective Potential
Numerous preclinical studies have investigated the neuroprotective effects of D-serine in various models of neurological disorders. These studies highlight its potential to ameliorate cognitive deficits and neuronal damage.
Summary of Key Experimental Findings
| Study Focus | Model System | Key Findings | Citation |
| Chronic Lead Exposure | Rat Model | D-serine treatment (30 and 60 mg/kg) reversed learning and memory decline, and alleviated pathological damage to hippocampal neurons. The mechanism was associated with the restoration of NR2A subunit expression. | [7] |
| Traumatic Brain Injury (TBI) | Mouse Model | Inhibition of D-serine degradation (leading to increased endogenous D-serine) improved cognitive and motor function, reduced lesion volume, and was neuroprotective to hippocampal neurons. | [8] |
| Anti-NMDAR Encephalitis | Mouse Model | Exogenous D-serine administration improved hippocampal synaptic plasticity impairments induced by anti-NMDAR antibodies. | [9] |
| General Cognitive Enhancement | Rodent Models | D-serine administration has been shown to improve social, recognition, and working memory. | [10] |
Representative Experimental Protocol: Assessing Neuroprotection in a Lead-Induced Neurotoxicity Model
This protocol is based on the methodology described in a study investigating the effects of D-serine on lead-induced cognitive impairment.[7]
-
Animal Model: Male Sprague-Dawley rats are chronically exposed to 0.05% lead acetate in their drinking water for 8 weeks to induce a model of chronic lead neurotoxicity.
-
Drug Administration: Concurrently with lead exposure, rats are administered D-serine intraperitoneally twice daily at doses of 30 mg/kg or 60 mg/kg. A control group receives saline injections.
-
Behavioral Assessment (Morris Water Maze):
-
Place Navigation Test: To assess spatial learning, rats are trained for four consecutive days to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) is recorded.
-
Spatial Probe Trial: To evaluate memory retention, the platform is removed, and the number of times the rat crosses the original platform location within a set time is counted.
-
-
Histopathological Analysis:
-
Following behavioral testing, animals are euthanized, and brain tissue is collected.
-
Hippocampal sections are stained with Hematoxylin and Eosin (H&E) to assess neuronal morphology and identify signs of damage, such as pyknotic nuclei and eosinophilic cytoplasm.
-
-
Western Blot Analysis:
-
Hippocampal tissue is homogenized, and protein extracts are prepared.
-
Western blotting is performed to quantify the expression levels of NMDAR subunits, such as NR2A and NR2B, to elucidate the molecular mechanism of D-serine's action.
-
Comparative Analysis: D-Serine in the Landscape of Neuroprotective Agents
D-serine's primary mechanism of action, the modulation of NMDARs, distinguishes it from many other neuroprotective strategies.
| Agent/Strategy | Primary Mechanism of Action | Potential Advantages | Potential Disadvantages |
| D-Serine | NMDAR co-agonist | Directly modulates synaptic plasticity and neuronal communication. | Narrow therapeutic window; risk of excitotoxicity at high concentrations. |
| L-Serine | Precursor to D-serine and other neuroactive molecules.[11][12] | Broader metabolic effects; may have independent neuroprotective actions.[11] | Effects are indirect and may be less potent than direct NMDAR modulators. |
| Antioxidants (e.g., Vitamin E) | Scavenge reactive oxygen species. | Broad-spectrum protection against oxidative stress. | May not address the primary cause of neuronal damage in all diseases. |
| Anti-inflammatory Agents | Inhibit inflammatory pathways in the brain. | Reduce neuroinflammation, a common factor in neurodegeneration. | May have systemic side effects and may not be sufficient as a standalone therapy. |
| Phosphatidylserine (PS) | A key component of cell membranes; modulates signaling pathways.[13] | Supports cell structure and function; can have neuroprotective and cognitive-enhancing effects.[13] | Mechanism is complex and may vary depending on the fatty acid composition. |
Unraveling the Mechanism: D-Serine Signaling Pathways
The effects of D-serine are mediated through its interaction with the NMDAR, initiating a cascade of intracellular events that can lead to either neuroprotection or neurotoxicity.
Caption: D-Serine's role in NMDAR-mediated signaling.
A Standardized Experimental Workflow for Evaluating Neuroprotective Compounds
The following diagram outlines a typical workflow for the preclinical evaluation of a neuroprotective agent like D-serine or its derivatives.
Caption: Preclinical workflow for neuroprotective drug evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that D-serine is a potent modulator of neuronal function with significant, albeit complex, neuroprotective potential. Its efficacy is highly dependent on concentration and the pathological context. While research on O-phospho-D-serine is currently scarce, its structural relationship to D-serine suggests it may act as a pro-drug or possess unique modulatory properties at the NMDAR. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of O-phospho-D-serine and other derivatives to determine if they offer a wider therapeutic window or enhanced neuroprotective effects compared to D-serine. A deeper understanding of these molecules could pave the way for novel therapeutic strategies for a range of devastating neurodegenerative and psychiatric disorders.
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A Comparative Guide to Validating O-phospho-D-serine in Animal Models of Neurological Disorders
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and neurology.
Objective: This guide provides an in-depth, objective comparison of O-phospho-D-serine's performance against other alternatives in preclinical animal models of neurological disorders. It includes supporting experimental data, detailed protocols, and mechanistic insights to aid in the design and interpretation of validation studies.
Introduction: The Rationale for Targeting the NMDA Receptor Co-agonist Site
The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Unlike other glutamate receptors, NMDAR activation uniquely requires the binding of both glutamate and a co-agonist, either D-serine or glycine.[3][4] This co-agonist requirement offers a distinct and nuanced target for therapeutic intervention.
Hypofunction of the NMDAR has been strongly implicated in the pathophysiology of schizophrenia, contributing to its complex array of positive, negative, and cognitive symptoms.[5][6][7] Conversely, overactivation of NMDARs can lead to excitotoxicity, a key process in the neuronal damage seen after ischemic stroke and in various neurodegenerative diseases.[1][8]
D-serine is now recognized as the primary endogenous co-agonist at synaptic NMDARs in many brain regions.[3][9] However, its direct use as a therapeutic is hampered by rapid metabolism by the enzyme D-amino acid oxidase (DAAO), leading to poor bioavailability and the production of potentially nephrotoxic byproducts like hydrogen peroxide.[10][11] This has driven the development of alternative strategies, including DAAO inhibitors and pro-drugs like O-phospho-D-serine (OPDS). OPDS is designed to be a more stable precursor that can cross the blood-brain barrier and be converted in situ to D-serine, thereby enhancing NMDAR function more effectively and safely.
This guide will compare the validation of OPDS in two key therapeutic areas where NMDAR modulation is critical: schizophrenia (as a model of receptor hypofunction) and ischemic stroke (as a model of excitotoxicity and recovery).
Section 1: Mechanism of Action and Pharmacokinetic Advantages
O-phospho-D-serine acts as a pro-drug, being enzymatically dephosphorylated in the brain to release D-serine. This localized conversion is hypothesized to increase the concentration of the active co-agonist at the synaptic cleft where it is needed most.
Comparative Pharmacokinetics: OPDS vs. D-Serine
The primary advantage of OPDS lies in its pharmacokinetic profile. Direct administration of D-serine results in a rapid decline in plasma levels (half-life of approximately 1.2 hours in wild-type mice) due to extensive metabolism by DAAO, which is highly expressed in the kidneys and liver.[11][12]
| Compound | Primary Advantage | Key Limitation | Supporting Evidence |
| D-Serine | Direct-acting endogenous co-agonist. | Poor oral bioavailability and rapid clearance due to DAAO metabolism.[10] Potential for nephrotoxicity. | Pharmacokinetic studies in mice show a short half-life, which can be extended in DAAO knockout mice.[11] |
| O-phospho-D-serine (OPDS) | Pro-drug design may improve stability and brain penetration. | Efficacy is dependent on the rate and extent of conversion to D-serine in vivo. | Hypothesized to offer sustained D-serine levels in the CNS, though direct comparative pharmacokinetic data in the brain is still emerging. |
| DAAO Inhibitors (e.g., CBIO) | Increases endogenous D-serine levels. | Efficacy depends on sufficient baseline D-serine synthesis. Some inhibitors have their own metabolic liabilities. | Co-administration with D-serine enhances plasma levels, but the effect can be transient.[11][12] |
Signaling Pathway: NMDAR Co-agonist Action
The following diagram illustrates the central role of the co-agonist in NMDAR activation and the proposed action of OPDS.
Caption: NMDAR activation requires both glutamate and a co-agonist (D-Serine). OPDS serves as a pro-drug, converted to D-Serine to facilitate this process.
Section 2: Validation in Animal Models of Schizophrenia
The NMDAR hypofunction hypothesis of schizophrenia is well-established, with antagonists like phencyclidine (PCP) and ketamine used to induce schizophrenia-like symptoms in rodents.[5][7] These models are crucial for testing compounds aimed at enhancing NMDAR function.
Experimental Workflow: Pharmacological Model of Schizophrenia
A typical validation workflow involves inducing a schizophrenia-like state and then assessing the ability of a therapeutic agent to reverse the resulting behavioral deficits.
Caption: Workflow for validating OPDS in a PCP-induced model of schizophrenia, assessing sensorimotor, social, and cognitive domains.
Comparative Performance Data
The key validation endpoint is the reversal of PCP-induced deficits. Studies with D-serine have shown its ability to ameliorate these behaviors, setting a benchmark for OPDS.[13]
| Behavioral Test | Typical PCP-Induced Deficit | Expected Outcome with D-Serine | Hypothesized Outcome with OPDS |
| Prepulse Inhibition (PPI) | Reduced inhibition of startle response. | Significant reversal of PPI deficit.[13] | Reversal of PPI deficit, potentially at lower or less frequent doses than D-serine. |
| Social Interaction | Decreased time spent interacting with a novel mouse. | Normalization of social interaction time.[9] | Normalization of social behavior. |
| Y-Maze (Cognitive) | Reduced spontaneous alternations. | Improvement in spatial working memory.[14] | Significant improvement in alternation behavior, indicating enhanced cognitive function. |
Protocol: Prepulse Inhibition (PPI) Test
Causality: The PPI test is a measure of sensorimotor gating, a pre-attentive processing mechanism that is deficient in schizophrenic patients and in corresponding animal models.[5] A therapeutic that enhances NMDAR function is expected to restore this gating ability.
Self-Validation: The protocol must include a vehicle-treated control group and a PCP+vehicle group to establish the baseline and the deficit, respectively. The positive control (e.g., an atypical antipsychotic like clozapine or D-serine) validates the model's responsiveness.
Step-by-Step Methodology:
-
Apparatus: Place the mouse in a startle chamber equipped with a loudspeaker for acoustic stimuli and a sensor to detect whole-body startle.
-
Acclimation: Allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Habituation: Present 5 startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal.
-
Test Session: Conduct a session of pseudo-randomized trials:
-
Pulse Alone: 120 dB, 40 ms pulse.
-
Prepulse + Pulse: A prepulse (e.g., 75 dB, 20 ms) presented 100 ms before the 120 dB pulse.
-
No Stimulus: Background noise only, to measure baseline movement.
-
-
Data Calculation: PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Analysis: Compare the %PPI across treatment groups. A significant increase in %PPI in the OPDS group compared to the PCP+vehicle group indicates efficacy.
Section 3: Validation in Animal Models of Ischemic Stroke
In the context of ischemic stroke, NMDARs have a dual role. Excessive activation during the acute ischemic phase contributes to excitotoxic cell death. However, during the recovery phase, NMDAR-mediated plasticity is crucial for functional restoration. The validation of an NMDAR modulator like OPDS must consider this temporal duality. While acute administration could be detrimental, post-acute administration may promote recovery.
Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most widely used method to replicate focal cerebral ischemia in rodents.[15]
Caption: Workflow for validating the neuroprotective or neuro-restorative effects of OPDS in a rat MCAO model of ischemic stroke.
Comparative Performance Data
The validation of a compound in a stroke model focuses on reducing brain damage and improving long-term functional outcomes. L-serine, a precursor to D-serine, has shown neuroprotective effects in MCAO models, providing a relevant comparator.[16] The key is the timing of administration; post-ischemic treatment is crucial to avoid exacerbating acute excitotoxicity.
| Outcome Measure | Typical Ischemic Deficit | Expected Outcome with L-Serine (Post-ischemic) | Hypothesized Outcome with OPDS (Post-ischemic) |
| Infarct Volume (TTC Staining) | Large pale area in the MCA territory. | Significant reduction in infarct volume.[16] | A dose-dependent reduction in infarct size, indicating neuroprotection. |
| Neurological Deficit Score | Impaired motor function (e.g., limb placement, circling). | Dose-dependent decrease in neurological deficit score.[16] | Improved neurological scores over time, indicating enhanced functional recovery. |
| Brain Water Content | Increased edema in the ischemic hemisphere. | Reduction in brain edema.[16] | Attenuation of post-ischemic cerebral edema. |
Protocol: MCAO and Neurological Scoring
Causality: MCAO mimics the vascular occlusion of a human stroke, leading to an infarct core and a surrounding, salvageable penumbra. A neuroprotective agent is expected to preserve tissue in the penumbra, reducing the final infarct size and improving neurological function.
Self-Validation: Sham-operated animals must be included to control for the surgical procedure itself. A vehicle-treated MCAO group establishes the maximum injury benchmark against which the therapeutic agent is measured.
Step-by-Step Methodology:
-
Anesthesia & Incision: Anesthetize the rat (e.g., isoflurane) and make a midline cervical incision to expose the common carotid artery (CCA).
-
Occlusion: Carefully insert a silicon-coated monofilament through the external carotid artery and advance it into the internal carotid artery until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.
-
Reperfusion: After the occlusion period, withdraw the filament to allow blood flow to resume.
-
Post-Operative Care: Suture the incision and provide post-operative care, including hydration and temperature maintenance.
-
Neurological Scoring (e.g., Bederson Scale): At predetermined time points (e.g., 24h, 72h), score the animal's neurological function:
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push (and forelimb flexion).
-
Score 3: Unidirectional circling.
-
-
Analysis: Compare neurological scores and, at the study's end, infarct volumes between treatment groups. A significant reduction in both measures in the OPDS group versus the vehicle group indicates a therapeutic effect.
Conclusion and Future Directions
O-phospho-D-serine represents a promising second-generation strategy for modulating the NMDAR co-agonist site. Its pro-drug design offers a potential pharmacokinetic advantage over direct D-serine administration, particularly for chronic conditions like schizophrenia that require sustained target engagement. In animal models, the validation of OPDS requires rigorous, well-controlled studies that compare its efficacy directly against established benchmarks like D-serine.
For schizophrenia models, the primary goal is to demonstrate a superior or more convenient dosing profile in reversing behavioral deficits. For ischemic stroke, the critical factor will be defining a therapeutic window for post-ischemic administration that promotes recovery without causing acute excitotoxicity. Future studies should include direct measurements of D-serine levels in the brain following OPDS administration to confirm its mechanism of action and correlate target engagement with behavioral and histological outcomes.
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Lee, G., & Zhou, Y. (2019). NMDAR Hypofunction Animal Models of Schizophrenia. Frontiers in Molecular Neuroscience, 12, 185. [Link][5][6][17]
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Demidova, M. A., et al. (2022). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 23(19), 11888. [Link][9]
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Nunes, E. A., et al. (2012). D-serine and schizophrenia: an update. Expert Review of Neurotherapeutics, 12(7), 801-812. [Link][19]
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Balu, D. T., & Coyle, J. T. (2011). Contributions of the D-serine pathway to schizophrenia. Neuropharmacology, 62(3), 1275-1284. [Link][20]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of O-phospho-D-serine
As researchers and drug development professionals, our work with specialized reagents like O-phospho-D-serine is fundamental to advancing neuroscience and cell biology.[1] This phosphorylated amino acid is invaluable for investigating cellular signaling, protein function, and its potential as a therapeutic agent.[1] However, beyond its application, a commitment to rigorous safety protocols, particularly in waste management, is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of O-phospho-D-serine, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Risk Mitigation
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While O-phospho-D-serine is not classified as acutely toxic, it presents definite hazards that command respect and proper precautions.
Summary of Hazards:
-
Irritation: O-phospho-D-serine is classified as a skin, eye, and respiratory irritant.[2] Direct contact can cause skin inflammation, characterized by itching, redness, or blistering, while eye contact may result in redness, pain, or serious eye damage.[2][3]
-
Hazardous Decomposition: During a fire, thermal decomposition can generate highly toxic and irritating gases, including phosphorus oxides, nitrogen oxides, and carbon oxides.[2]
-
Incompatibilities: The substance is incompatible with strong oxidizing agents.[4]
Causality Behind Safety Measures: The following personal protective equipment (PPE) and handling procedures are not merely suggestions but are dictated by the chemical's properties to create a barrier between the researcher and potential exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: If handling large quantities or generating dust, use a P3 (EN 143) respirator cartridge or a NIOSH-approved equivalent.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Minimize dust generation and accumulation.[2]
-
Use only in a well-ventilated area, such as a chemical fume hood.[2][4]
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly closed when not in use.[2]
Waste Characterization and Segregation
Proper disposal begins the moment a material is deemed "waste." The foundational principle of laboratory waste management is segregation at the source to prevent dangerous chemical reactions and to ensure compliant disposal pathways.
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized.[5][6] Due to its irritant properties (GHS H315, H319, H335), O-phospho-D-serine waste must be treated as hazardous chemical waste .
The Critical Importance of Segregation:
-
Prevent Reactions: Never mix O-phospho-D-serine waste with incompatible chemicals, especially strong oxidizing agents.[4][5]
-
Ensure Proper Disposal Route: Do not dispose of O-phospho-D-serine in regular trash or down the sewer system.[2][5] This is to prevent environmental contamination, as the compound is water-soluble and can spread in water systems.[4]
-
Maintain Compliance: Federal and local regulations mandate the strict separation of different classes of chemical waste.[5][6]
Step-by-Step Disposal Protocol
This protocol follows federal guidelines and best practices for managing hazardous waste generated in an academic or research laboratory setting.
Step 1: Collection at the Point of Generation
Immediately upon generation, waste O-phospho-D-serine (whether in solid form, in solution, or as contaminated materials like weigh boats or pipette tips) must be placed into a designated hazardous waste container. This should occur at the lab bench where the work is performed.[5][7]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure closure.[5][6] High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers for any acidic or basic solutions.[6]
-
Labeling: This is a critical regulatory requirement. The container must be clearly labeled with the words "Hazardous Waste." [7] The label must also include:
-
The full chemical name: "O-phospho-D-serine" (avoiding abbreviations).
-
A clear description of the waste (e.g., "Solid O-phospho-D-serine," "Aqueous solution of O-phospho-D-serine").
-
An indication of the hazards (e.g., "Irritant").[7]
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated area at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Keep the waste container closed except when adding waste.
-
Store the container in a well-ventilated area and within secondary containment to prevent spills.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]
Step 4: Transfer to a Central Accumulation Area (CAA)
Once the container is full or waste is ready for removal from the lab, it must be moved to your institution's designated CAA. This is a centralized storage location where a contracted transporter will pick up the waste.[7] Ensure that all paperwork and logbooks required by your institution's Environmental Health & Safety (EHS) department are completed.
Step 5: Final Disposal by Licensed Professionals
All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[7] Your institution's EHS office manages this process. The final step is to have the waste transported to an approved waste disposal plant for incineration or other approved treatment method.[2][8]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, sweep up the solid material or absorb liquid spills with an inert material (e.g., vermiculite, sand).[2]
-
Place the contaminated material into a suitable, labeled container for disposal as hazardous waste.[2]
-
Clean the spill area thoroughly.
First Aid and Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[9] Flush skin with running water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[2][8]
Summary of Key Information
For quick reference, the key properties and classifications for O-phospho-D-serine are summarized below.
| Property | Value | Source |
| CAS Number | 73913-63-0 | [10] |
| Molecular Formula | C₃H₈NO₆P | [10][11] |
| Molecular Weight | 185.07 g/mol | [10][11] |
| Appearance | White to off-white crystalline powder | [1][12] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Primary Hazard Class | Irritant | [3] |
| Storage Temperature | 0 - 8 °C | [1] |
| Incompatibilities | Strong oxidizing agents | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of O-phospho-D-serine waste in a laboratory setting.
Caption: Workflow for the compliant disposal of O-phospho-D-serine.
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